molecular formula C13H28 B3054859 5-(2-Methylpropyl)nonane CAS No. 62185-53-9

5-(2-Methylpropyl)nonane

Cat. No.: B3054859
CAS No.: 62185-53-9
M. Wt: 184.36 g/mol
InChI Key: RCOXMOQVMZTXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylpropyl)nonane is a useful research compound. Its molecular formula is C13H28 and its molecular weight is 184.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methylpropyl)nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOXMOQVMZTXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338020
Record name 5-Isobutylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62185-53-9
Record name 5-Isobutylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(2-Methylpropyl)nonane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 5-(2-Methylpropyl)nonane, also known as 5-isobutylnonane. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a branched alkane with the chemical formula C₁₃H₂₈.[1][2] Its structure consists of a nine-carbon backbone (nonane) with a 2-methylpropyl (isobutyl) group attached to the fifth carbon atom.[1][2]

  • IUPAC Name: this compound[2]

  • Synonyms: 5-Isobutylnonane[3][4]

  • CAS Number: 62185-53-9[1][2][5][6][7]

  • Molecular Formula: C₁₃H₂₈[1][2][5][6][7]

  • SMILES: CCCCC(CCCC)CC(C)C[2][8]

  • InChI Key: RCOXMOQVMZTXOO-UHFFFAOYSA-N[1][2][8]

The structural arrangement of this molecule, specifically the branching provided by the isobutyl group, influences its physical properties, such as its boiling point and density, by reducing the effectiveness of intermolecular van der Waals forces compared to its linear isomers.[2]

Caption: 2D skeletal structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Much of the available data is based on computational predictions.

PropertyValueSource
Molecular Weight184.36 g/mol [1][2][5][6][7]
Boiling Point (Predicted)210.9 ± 7.0 °C[2][5][6][7]
Density (Predicted)0.755 ± 0.06 g/cm³[2][5][6][7]
logP (Predicted)5.03[2]
SolubilityInsoluble in water; soluble in nonpolar solvents like hexane.[2]

As a volatile organic compound (VOC), this compound has moderate volatility.[2] Its hydrophobic nature, indicated by the predicted logP value, governs its high solubility in nonpolar solvents and insolubility in aqueous solutions.[2]

Synthesis and Production

Detailed experimental protocols for the synthesis of this compound are not widely available in public literature.[2] However, general synthetic routes for branched alkanes can be applied. Industrial production likely involves one of the following methods:

  • Catalytic Hydrogenation: This would involve the hydrogenation of an unsaturated precursor, such as an alkene with the corresponding carbon skeleton, over a metal catalyst (e.g., palladium or platinum on carbon) under high pressure.[2]

  • Alkylation: This route could involve the reaction of a nonane (B91170) derivative with a 2-methylpropyl halide in the presence of a strong base.[2]

The isolation and purification of this compound from reaction mixtures would typically be achieved through fractional distillation, leveraging differences in boiling points between the product and any remaining reactants or byproducts.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Purification Nonane\nDerivative Nonane Derivative Alkylation Alkylation Nonane\nDerivative->Alkylation 2-Methylpropyl\nHalide 2-Methylpropyl Halide 2-Methylpropyl\nHalide->Alkylation Strong Base Strong Base Strong Base->Alkylation Fractional\nDistillation Fractional Distillation Alkylation->Fractional\nDistillation Final Product Final Product Fractional\nDistillation->Final Product

Caption: Conceptual workflow for the synthesis of this compound via alkylation.

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling volatile, flammable alkanes should be observed. This includes working in a well-ventilated area, such as a fume hood, and avoiding sources of ignition.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[9] For research purposes, this chemical is intended for laboratory use only and is not for human or veterinary use.[1]

Spectroscopic Data

Spectroscopic data, including 13C NMR and mass spectrometry (GC-MS), are available for this compound and are crucial for its identification and characterization.[10] The mass spectrum would show a characteristic fragmentation pattern for a branched alkane of this molecular weight.

References

Technical Whitepaper: Synthesis and Properties of 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5-(2-Methylpropyl)nonane, a branched alkane, is a simple hydrocarbon with limited specific documentation in publicly available scientific literature.[1] There is no evidence to suggest it plays a role in biological signaling pathways or drug development. This document provides a representative technical guide on a plausible synthesis method and summarizes its known and predicted properties based on chemical database information and established organic chemistry principles.

Introduction

This compound (also known as 5-isobutylnonane) is a branched-chain alkane with the molecular formula C₁₃H₂₈.[1] Its structure consists of a nine-carbon nonane (B91170) parent chain with a 2-methylpropyl (isobutyl) substituent at the fifth carbon position.[1] As a saturated hydrocarbon, it is a nonpolar, hydrophobic compound with high chemical stability.[1][2] While not prominent in targeted research, its properties are relevant to the broader study of hydrocarbon chemistry, fuel science, and as a volatile organic compound (VOC) in atmospheric chemistry.[1]

This guide outlines a robust and versatile laboratory-scale synthetic route, the Corey-House synthesis, which is well-suited for creating unsymmetrical alkanes like this compound.[3][4] It also compiles key identifiers and physicochemical properties for reference.

Chemical Identity and Properties

Quantitative data for this compound is primarily based on predicted values from computational models and data from spectral libraries.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-Isobutylnonane[2][5]
CAS Number 62185-53-9[1][6]
Molecular Formula C₁₃H₂₈[1][2]
Molecular Weight 184.36 g/mol [1][7]
SMILES CCCCC(CCCC)CC(C)C[1]
InChIKey RCOXMOQVMZTXOO-UHFFFAOYSA-N[1]
Density (Predicted) 0.755 ± 0.06 g/cm³[1][6]
Boiling Point (Predicted) 210.9 ± 7.0 °C[1][6]

Table 2: Spectroscopic Data Reference

Data TypeDetailsSource
¹³C NMR Spectra are available in spectral databases.[5][7]
Mass Spectrometry (GC-MS) Reference spectra are available from NIST and other databases.[5][7]

Proposed Synthesis: Corey-House Reaction

The Corey-House synthesis is a powerful and reliable method for forming carbon-carbon bonds, particularly for the creation of unsymmetrical alkanes.[4][8] It offers a significant advantage over methods like the Wurtz reaction by minimizing the formation of undesired side products.[4] The overall process involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][9]

For the synthesis of this compound, a logical disconnection approach suggests two primary pathways:

  • Pathway A: Reaction of lithium di(butan-1-yl)cuprate with 1-bromo-3-methylbutane.

  • Pathway B: Reaction of lithium di(isobutyl)cuprate with a 5-halononane.

Pathway A is generally preferred as it involves a primary alkyl halide (1-bromo-3-methylbutane) as the electrophile, which is more reactive and less prone to elimination side reactions in Sₙ2-type mechanisms.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed Corey-House synthesis of this compound.

G cluster_0 Step 1: Formation of Alkyllithium Reagent cluster_1 Step 2: Formation of Gilman Reagent cluster_2 Step 3: C-C Coupling Reaction A 1-Bromobutane (C4H9Br) C Butyllithium (C4H9Li) A->C 2 Li B Lithium Metal (Li) in Dry Ether D Butyllithium (from Step 1) F Lithium Dibutylcuprate ((C4H9)2CuLi) D->F 2 C4H9Li E Copper(I) Iodide (CuI) E->F + CuI G Lithium Dibutylcuprate (from Step 2) I This compound (Target Molecule) G->I + Isobutyl Iodide H 1-Iodo-2-methylpropane (Isobutyl Iodide) G cluster_disconnection Retrosynthetic Analysis cluster_pathways Synthetic Pathways cluster_evaluation Evaluation Target Target Molecule: This compound Disc C5-C1' Bond Disconnection Target->Disc Frag1 Fragments: Nonane-5-yl synthon and Isobutyl synthon Disc->Frag1 PathA Pathway A: (n-Butyl)₂CuLi + Isobutyl Halide Frag1->PathA PathB Pathway B: (Isobutyl)₂CuLi + 5-Halononane Frag1->PathB EvalA Reactant: Primary Halide Mechanism: Favorable Sₙ2 PathA->EvalA EvalB Reactant: Secondary Halide Risk: E2 Elimination PathB->EvalB Conclusion Conclusion: Pathway A is Preferred EvalA->Conclusion EvalB->Conclusion

References

Spectroscopic Analysis of 5-(2-Methylpropyl)nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 5-(2-Methylpropyl)nonane (also known as 5-isobutylnonane). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 5-Isobutylnonane

  • CAS Number: 62185-53-9[1]

  • Molecular Formula: C₁₃H₂₈[1]

  • Molecular Weight: 184.36 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles for alkane spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (Predicted)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1, C914.1
C2, C822.7
C3, C731.9
C4, C630.0
C538.5
C1'45.0
C2'25.0
C3', C4'22.5

¹H NMR (Predicted)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H1, H90.88Triplet6H
H2, H3, H4, H6, H7, H81.25Multiplet12H
H51.50Multiplet1H
H1'1.15Multiplet2H
H2'1.80Multiplet1H
H3', H4'0.85Doublet6H
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)Vibration TypeIntensity
2955 - 2965C-H stretch (asymmetric, -CH₃)Strong
2870 - 2880C-H stretch (symmetric, -CH₃)Medium
2920 - 2930C-H stretch (asymmetric, -CH₂)Strong
2850 - 2860C-H stretch (symmetric, -CH₂)Medium
1465 - 1475C-H bend (scissoring, -CH₂)Medium
1375 - 1385C-H bend (symmetric, -CH₃)Medium
Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak and a fragmentation pattern characteristic of a branched alkane.[1]

m/zInterpretationRelative Intensity
184Molecular Ion [M]⁺Low
127[M - C₄H₉]⁺Medium
113[M - C₅H₁₁]⁺Medium
85[C₆H₁₃]⁺High
71[C₅H₁₁]⁺High
57[C₄H₉]⁺ (t-butyl cation)Very High (Base Peak)
43[C₃H₇]⁺High
29[C₂H₅]⁺Medium

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) (e.g., Agilent GC-MSD, Shimadzu GCMS).

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

GC-MS Parameters:

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 or as appropriate for the sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 20-300.

Data Processing:

  • The total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the fragmentation pattern to spectral libraries (e.g., NIST, Wiley) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Final Data Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Hexane Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS Prep_MS->MS_Acq NMR_Proc FT, Phasing, Calibration, Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc TIC Analysis, Spectrum Extraction, Library Search MS_Acq->MS_Proc NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR_Proc->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR_Proc->IR_Data MS_Data Mass Spectrum (m/z, Relative Intensity) MS_Proc->MS_Data

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Constants of 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the key physical constants of 5-(2-Methylpropyl)nonane, with a focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted physicochemical data, standardized experimental protocols for their determination, and a logical workflow for these experimental procedures.

Physicochemical Data

This compound, also known as 5-isobutylnonane, is a branched alkane with the molecular formula C₁₃H₂₈.[1][2] Its structure consists of a nine-carbon nonane (B91170) backbone with a 2-methylpropyl (isobutyl) group attached at the fifth carbon position.[1] The physical properties of this compound are crucial for its handling, purification, and application in various chemical processes.

The quantitative data for this compound are summarized in the table below. It is important to note that the available data for boiling point and density are predicted values derived from computational models.

Physical ConstantPredicted Value
Boiling Point 210.9 ± 7.0 °C[1][3][4][5][6]
Density 0.755 ± 0.06 g/cm³[1][3][4][5][6]
Molecular Weight 184.36 g/mol [1][2]
Molecular Formula C₁₃H₂₈[1][2]

Experimental Protocols

While specific experimental determinations for this compound are not widely published, the following standard organic chemistry protocols can be employed for the precise measurement of its boiling point and density.

2.1. Determination of Boiling Point via Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for determining the boiling point of a macroscopic sample (> 5 mL) is through simple distillation.

  • Apparatus: A round-bottom flask, a distillation head (still head) with a port for a thermometer or temperature probe, a condenser, a receiving flask, a heating mantle, and boiling chips.

  • Procedure:

    • Sample Preparation: A sample of this compound is placed in the round-bottom flask, and a few boiling chips are added to ensure smooth boiling.

    • Apparatus Assembly: The distillation apparatus is assembled. The thermometer bulb is positioned so that its upper end is level with the lower side arm of the distillation head, ensuring it accurately measures the temperature of the vapor distilling into the condenser.

    • Heating: The flask is gently heated. The temperature will rise and then stabilize as the liquid begins to boil and the vapor phase equilibrates with the liquid.

    • Data Collection: The temperature is recorded when it remains constant during the distillation of the bulk of the sample. This stable temperature is the boiling point.

    • Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the pressure is not exactly 1 atm (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron relation to find the normal boiling point.

2.2. Determination of Density using a Pycnometer

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precisely known volume, is a standard instrument for accurately measuring the density of liquids.

  • Apparatus: A pycnometer (e.g., a Gay-Lussac pycnometer), an analytical balance, a constant-temperature water bath, and the liquid sample.

  • Procedure:

    • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m₁).

    • Calibration with Water: The pycnometer is filled with deionized water of a known temperature (and thus known density) and placed in a constant-temperature water bath to reach thermal equilibrium. The mass of the pycnometer filled with water is then measured (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

    • Mass of Pycnometer with Sample: The pycnometer is emptied, dried completely, and then filled with this compound. It is brought to the same temperature as the water in the water bath. The mass of the pycnometer filled with the sample is then measured (m₃).

    • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V

Visualization of Experimental Workflow

The logical flow of the experimental procedures for determining the boiling point and density of this compound is illustrated in the following diagram.

G cluster_0 Boiling Point Determination cluster_1 Density Determination A1 Prepare Sample (add boiling chips) A2 Assemble Distillation Apparatus A1->A2 A3 Heat Sample Gently A2->A3 A4 Record Stable Vapor Temperature A3->A4 A6 Correct Boiling Point to Standard Pressure A4->A6 A5 Record Atmospheric Pressure A5->A6 end_bp Final Boiling Point A6->end_bp B1 Measure Mass of Empty Pycnometer (m1) B2 Calibrate Pycnometer Volume (V) with Deionized Water B1->B2 B3 Measure Mass of Pycnometer + Sample (m3) B1->B3 B4 Calculate Density ρ = (m3 - m1) / V B2->B4 B3->B4 end_d Final Density B4->end_d start Obtain Pure Sample of This compound start->A1 start->B1

Caption: Workflow for Experimental Determination of Boiling Point and Density.

References

Thermodynamic Properties of Branched Alkanes: A Technical Guide Focused on 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of branched alkanes, with a specific focus on 5-(2-Methylpropyl)nonane. Due to the vast number of isomers, experimental thermodynamic data for specific branched alkanes like this compound are often unavailable in the literature. Consequently, this guide emphasizes the methodologies used for the estimation and experimental determination of these crucial properties.

Physicochemical and Predicted Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₈N/A
Molecular Weight 184.36 g/mol N/A
Predicted Boiling Point 210.9 ± 7.0 °CN/A
Predicted Density 0.755 ± 0.06 g/cm³N/A

Core Thermodynamic Properties: A Framework for Estimation

The core thermodynamic properties—enthalpy of formation, standard entropy, and heat capacity—are fundamental to understanding the stability and reactivity of branched alkanes. For complex molecules such as this compound, these values are typically estimated using computational methods like Benson's group-additivity method.[1] This approach calculates thermodynamic properties by summing the contributions of individual molecular groups.[1]

The table below outlines the core thermodynamic properties for this compound, with the understanding that these values would be derived from such estimation methods.

Thermodynamic PropertySymbolEstimated ValueUnit
Standard Enthalpy of Formation (gas) ΔHf°Typically EstimatedkJ/mol
Standard Molar Entropy (gas) Typically EstimatedJ/(mol·K)
Molar Heat Capacity at Constant Pressure (gas) CpTypically EstimatedJ/(mol·K)

Experimental Determination of Thermodynamic Properties

For alkanes where experimental data is sought, several well-established protocols are employed. These methods provide the foundational data used to validate and develop the aforementioned estimation techniques.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a compound is often determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of the liquid alkane is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen under high pressure (typically around 30 atm).

  • Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

  • Temperature Equilibration: The entire system is allowed to reach a stable initial temperature, which is recorded.

  • Ignition: The sample is ignited by passing an electric current through an ignition wire.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion reaction is absorbed by the water and the calorimeter. By measuring the temperature change and knowing the heat capacity of the calorimeter (determined by burning a substance with a known heat of combustion, such as benzoic acid), the heat of combustion of the alkane can be calculated.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[2][3]

Entropy and Heat Capacity Determination

The third law of thermodynamics provides a basis for determining the entropy of a substance. This involves measuring the heat capacity of the substance from a temperature near absolute zero up to the desired temperature.

Methodology:

  • Calorimetry: The heat capacity of the solid and liquid phases is measured as a function of temperature using a calorimeter, often a differential scanning calorimeter (DSC).

  • Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid, fusion, and vaporization) are measured.

  • Entropy Calculation: The total entropy at a given temperature is the sum of the entropies from heating the substance through its different phases and the entropies of the phase transitions themselves. The entropy is calculated by integrating the heat capacity divided by the temperature (Cp/T) over the temperature range for each phase and adding the entropy changes at the phase transitions (ΔH/T).

  • Gaseous State: For the gaseous state, statistical mechanics can be used to calculate the entropy from molecular parameters if the vibrational frequencies are known from spectroscopic data.

Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for determining the thermodynamic properties of a branched alkane, combining both experimental and computational approaches.

Thermodynamic Properties Workflow Workflow for Determining Thermodynamic Properties of Branched Alkanes cluster_0 Experimental Determination cluster_1 Computational Estimation cluster_2 Derived Thermodynamic Properties cluster_3 Input bomb_calorimetry Bomb Calorimetry enthalpy Enthalpy of Formation (ΔHf°) bomb_calorimetry->enthalpy via Heat of Combustion dsc Differential Scanning Calorimetry (DSC) entropy Standard Entropy (S°) dsc->entropy via Integration of Cp/T heat_capacity Heat Capacity (Cp) dsc->heat_capacity spectroscopy Spectroscopy (e.g., IR, Raman) stat_mech Statistical Mechanics spectroscopy->stat_mech provides vibrational frequencies group_additivity Group Additivity Methods (e.g., Benson's Method) group_additivity->enthalpy group_additivity->entropy group_additivity->heat_capacity stat_mech->entropy stat_mech->heat_capacity molecule Branched Alkane (e.g., this compound) molecule->bomb_calorimetry molecule->dsc molecule->spectroscopy molecule->group_additivity Molecular Structure molecule->stat_mech Molecular Structure

Caption: Workflow for Thermodynamic Property Determination.

Conclusion

The thermodynamic properties of branched alkanes are critical for a wide range of applications in research and industry. While direct experimental measurement for a specific isomer like this compound is often impractical, a combination of established experimental protocols for related compounds and robust computational estimation methods provides a reliable framework for obtaining these essential data. This guide has outlined the key methodologies and the logical workflow for approaching the thermodynamic characterization of such molecules.

References

An In-depth Technical Guide to the Isomers of 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the potential constitutional and stereoisomers related to the parent molecule 5-(2-methylpropyl)nonane. While this compound is itself an achiral molecule, its molecular formula, C13H28, corresponds to a large family of constitutional isomers, a significant portion of which exhibit chirality. This document outlines the structural variations among these isomers, details the principles of their stereochemistry, presents methodologies for their identification and separation, and visually represents the isomeric relationships and the concept of chirality through structured diagrams. This analysis is critical for professionals in drug development and chemical research, where the specific isomeric form of a molecule can dictate its physical properties and biological activity.

Introduction to Isomerism in C13H28 Alkanes

This compound, also known as 5-isobutylnonane, is a branched-chain alkane with the molecular formula C13H28.[1][2][3] Its structure consists of a nine-carbon nonane (B91170) backbone with a 2-methylpropyl (isobutyl) group attached at the fifth carbon position.[1][2] An analysis of this specific structure reveals that the fifth carbon is bonded to two identical butyl groups, rendering the molecule achiral and thus devoid of stereoisomers.

However, the molecular formula C13H28 represents a vast number of molecules known as isomers. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. They are broadly classified into two categories:

  • Constitutional (or Structural) Isomers: These isomers have the same molecular formula but different atomic connectivity. They often exhibit distinct physical and chemical properties.[4] The C13H28 formula corresponds to 802 constitutional isomers.[5]

  • Stereoisomers: These isomers share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms in space.[6][7] The presence of stereoisomers requires one or more stereocenters, most commonly a chiral carbon atom bonded to four different substituent groups.[7][8]

While this compound is achiral, many of its constitutional isomers possess chiral centers, giving rise to a complex landscape of potential stereoisomers. Understanding this landscape is paramount, as different isomers, particularly enantiomers, can have profoundly different interactions with other chiral molecules, such as biological receptors.

Analysis of Constitutional Isomers

The 802 constitutional isomers of C13H28 encompass a wide variety of structures, from the linear n-tridecane to highly branched alkanes with shorter parent chains.[5][9] The degree and position of branching determine the isomer's physical properties (e.g., boiling point, density) and whether it possesses chiral centers.

The table below presents a selection of representative constitutional isomers of C13H28 to illustrate this diversity.

IUPAC NameParent Chain LengthBranching DescriptionPresence of Chiral Center(s)
n-Tridecane13Linear, no branchingNo
This compound9A 2-methylpropyl group at the C5 positionNo
3-Methylhexane6A methyl group at the C3 positionYes
2,3-Dimethylhexane6Methyl groups at C2 and C3 positionsYes
3,3-Diethylnonane9Two ethyl groups at the C3 positionNo
Note: 3-Methylhexane (C7H16) and 2,3-Dimethylhexane (C8H18) are presented here as simpler, illustrative examples of chiral structures. The same principles apply to the more complex chiral isomers of C13H28, such as 3-methyldodecane (B101721) or 2,3-dimethylundecane.

Stereoisomerism in Chiral C13H28 Isomers

Constitutional isomers of C13H28 that contain at least one chiral carbon will exhibit stereoisomerism. The maximum number of possible stereoisomers for a given molecule can be calculated using the formula 2^n, where 'n' is the number of chiral centers.[6][10][11] These stereoisomers can be classified as either enantiomers or diastereomers.

  • Enantiomers: Pairs of stereoisomers that are non-superimposable mirror images of each other.[8]

  • Diastereomers: Stereoisomers that are not mirror images of each other. This class arises when a molecule has two or more chiral centers.[8]

The following table details the stereoisomeric possibilities for selected chiral constitutional isomers.

IUPAC Name of Chiral Isomer*Number of Chiral Centers (n)Maximum Number of Stereoisomers (2^n)Types of Stereoisomers
3-Methyldodecane12One pair of enantiomers
4-Ethyldecane12One pair of enantiomers
2,3-Dimethylundecane24Enantiomers and Diastereomers
4-Ethyl-2-methylnonane24Enantiomers and Diastereomers

Methodologies for Isomer Identification and Separation

Distinguishing between the numerous constitutional and stereoisomers of C13H28 requires sophisticated analytical techniques.

Identification of Constitutional Isomers

The primary methods for identifying and differentiating constitutional isomers are mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first vaporized and passed through a gas chromatography column, which separates compounds based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, or fragmentation pattern, is a unique fingerprint that can be used to identify the specific constitutional isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information about the chemical environment of hydrogen atoms in the molecule. Different constitutional isomers will produce distinct spectra with unique chemical shifts and splitting patterns, reflecting the different electronic environments of their protons.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of unique carbon signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, allowing for the differentiation of isomers with different symmetries and branching patterns.

Identification and Separation of Stereoisomers

Characterizing and separating stereoisomers, particularly enantiomers, requires techniques that can interact with the molecule's chirality.

  • Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions (+ for dextrorotatory, - for levorotatory). An equimolar mixture of two enantiomers (a racemic mixture) will not rotate light.

  • Chiral Chromatography: This is the most powerful method for separating and quantifying enantiomers. It utilizes a stationary phase that is itself chiral. The two enantiomers of a compound interact differently with the chiral stationary phase, causing them to travel through the chromatography column at different rates and elute at different times. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be configured with chiral columns for this purpose.

Visualization of Isomeric Relationships

The following diagrams, generated using the DOT language, illustrate the conceptual relationships between the different types of isomers of C13H28 and the nature of chirality.

Isomer_Classification Figure 1: Classification of Isomers for C13H28 C13H28 Molecular Formula C13H28 Const_Isomers Constitutional Isomers (802 Structures) C13H28->Const_Isomers Parent This compound (Achiral) Const_Isomers->Parent One Example Others Other Constitutional Isomers Const_Isomers->Others Chiral Chiral Isomers (e.g., 3-Methyldodecane) Others->Chiral Achiral Achiral Isomers (e.g., n-Tridecane) Others->Achiral Stereoisomers Stereoisomers Chiral->Stereoisomers Enantiomers Enantiomers (Non-superimposable mirror images) Stereoisomers->Enantiomers Diastereomers Diastereomers (Not mirror images) Stereoisomers->Diastereomers

Caption: Figure 1: Classification of Isomers for C13H28.

Caption: Figure 2: Enantiomers of a Chiral Isomer (3-Methylhexane Example).

References

A Technical Guide to the Solubility of 5-(2-Methylpropyl)nonane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(2-Methylpropyl)nonane, a branched alkane with the chemical formula C13H28. Given its nonpolar nature, this compound is of interest in various applications, including as a non-polar solvent, a component in lubricant formulations, and as a reference compound in analytical chemistry. Understanding its solubility in different organic solvents is crucial for its effective use in these and other areas.

Physicochemical Properties of this compound

This compound, also known as 5-isobutylnonane, is a saturated hydrocarbon. Its branched structure influences its physical properties, such as boiling point and viscosity, compared to its linear isomer, n-tridecane.[1] The key identifiers and predicted physical properties of this compound are summarized in Table 1.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-Isobutylnonane[2]
CAS Number 62185-53-9[1][3]
Molecular Formula C13H28[1][3]
Molecular Weight 184.36 g/mol [1][3]
Predicted Density 0.755 ± 0.06 g/cm³[2]
Predicted Boiling Point 210.9 ± 7.0 °C[2]

Theoretical Framework of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like."[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Alkanes, including this compound, are nonpolar molecules and their primary intermolecular interactions are weak van der Waals forces (specifically, London dispersion forces).[5][6][7]

Consequently, this compound is expected to be highly soluble in nonpolar organic solvents where the energy required to break the existing solute-solute and solvent-solvent interactions is readily compensated by the formation of new solute-solvent interactions.[5][6][7] Conversely, it is virtually insoluble in highly polar solvents like water.[5][6][7] The strong hydrogen bonding network in water would require a significant amount of energy to disrupt, which is not offset by the weak van der Waals forces that would form between the alkane and water molecules.[5][6][7]

Expected Solubility Profile

Table 2: Expected Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected SolubilityRationale
Hexane NonpolarHigh"Like dissolves like"; both are nonpolar alkanes with similar intermolecular forces.[1]
Toluene Nonpolar (Aromatic)HighToluene is a nonpolar solvent capable of strong van der Waals interactions.
Diethyl Ether Slightly PolarModerate to HighThe polarity of the ether oxygen is shielded by ethyl groups, making it a good solvent for nonpolar compounds.
Acetone Polar AproticLow to ModerateThe polarity of the carbonyl group makes it less compatible with the nonpolar alkane.
Ethanol (B145695) Polar ProticLowThe hydrogen bonding network of ethanol makes it a poor solvent for nonpolar alkanes.
Methanol Polar ProticVery LowStronger hydrogen bonding than ethanol further reduces its ability to dissolve nonpolar compounds.
Water Polar ProticInsolubleThe highly polar nature and extensive hydrogen bonding of water make it an extremely poor solvent for alkanes.[5][6][7]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a liquid solute like this compound in an organic solvent is the isothermal shake-flask method, followed by quantitative analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringes and vials for sampling and analysis

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The presence of a separate, undissolved phase of the alkane is necessary to ensure saturation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined experimentally.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow for phase separation.

    • To further ensure the removal of any undissolved micro-droplets, centrifuge the vials at a controlled temperature.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the respective solvent of known concentrations.

    • Analyze the calibration standards and the saturated solution samples by GC-FID. The GC conditions (e.g., column type, temperature program, and gas flow rates) should be optimized for the separation and quantification of this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution samples by interpolating their peak areas on the calibration curve.

  • Data Reporting:

    • The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/100 mL, mg/mL, or mole fraction at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solutions equil Equilibration (e.g., 24-48h at 25°C) prep->equil phase_sep Phase Separation (Centrifugation) equil->phase_sep Separate Phases sampling Sampling of Supernatant phase_sep->sampling analysis Quantitative Analysis (e.g., GC-FID) sampling->analysis Inject data Data Processing & Solubility Calculation analysis->data

Caption: Experimental workflow for solubility determination.

Conclusion

This compound, as a highly nonpolar branched alkane, exhibits excellent solubility in nonpolar organic solvents and is virtually insoluble in polar solvents. While quantitative experimental data is sparse, its solubility behavior can be reliably predicted based on fundamental chemical principles. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This understanding is essential for the effective formulation and application of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide to 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched alkane 5-(2-Methylpropyl)nonane, also known as 5-isobutylnonane. The document collates available physicochemical data, spectroscopic information, and detailed historical synthetic protocols. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound is a saturated hydrocarbon with the chemical formula C13H28.[1][2] Its structure features a nonane (B91170) backbone with an isobutyl group attached to the fifth carbon atom.[1][2] Below is a summary of its key physicochemical properties.

PropertyValueSource
Molecular Formula C13H28[1][2]
Molecular Weight 184.36 g/mol [1][2]
CAS Number 62185-53-9[1][2]
IUPAC Name This compound[1]
Synonyms 5-Isobutylnonane[2]
Predicted Boiling Point 210.9 ± 7.0 °C[3]
Predicted Density 0.755 ± 0.06 g/cm³[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

The ¹³C NMR spectrum of this compound is available in spectral databases.[2][4] The spectrum will show distinct signals corresponding to the different carbon environments in the molecule. Due to the molecule's symmetry, the number of unique carbon signals will be less than the total number of carbon atoms.

The mass spectrum of this compound can be obtained through Gas Chromatography-Mass Spectrometry (GC-MS).[2] The mass spectrum is characterized by a molecular ion peak (m/z) and a series of fragment ions resulting from the cleavage of C-C bonds. The fragmentation pattern is indicative of the branched structure.[2] Reference spectra are available from the NIST Mass Spectrometry Data Center.[2]

Spectroscopic DataAvailabilitySource
¹³C NMR Spectra available from spectral databases[2][4]
Mass Spectrum (GC-MS) Spectra available from NIST and other databases[2]

Historical Experimental Protocols

One documented, albeit uncited, route for the synthesis of 5-isobutylnonane is the catalytic hydrogenation of 2-Methyl-4-butyl-2,3,6-octatriene. This method involves the reduction of the double bonds in the triene to yield the saturated alkane.

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Triene in Ethanol (B145695) catalyst Add Pd/C Catalyst start->catalyst autoclave Place in Autoclave catalyst->autoclave hydrogenate Pressurize with H₂ and Heat autoclave->hydrogenate filter Filter Catalyst hydrogenate->filter evaporate Evaporate Solvent filter->evaporate distill Fractional Distillation evaporate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Methodology:

  • Materials: 2-Methyl-4-butyl-2,3,6-octatriene, Ethanol (anhydrous), Palladium on carbon (10% Pd/C), Hydrogen gas, Inert gas (Nitrogen or Argon).

  • Apparatus: High-pressure autoclave (Parr hydrogenator or similar), magnetic stirrer, filtration apparatus (e.g., Büchner funnel with Celite), rotary evaporator, fractional distillation apparatus.

  • Procedure:

    • In a suitable flask, 2-Methyl-4-butyl-2,3,6-octatriene is dissolved in anhydrous ethanol.

    • The 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere.

    • The mixture is transferred to a high-pressure autoclave.

    • The autoclave is sealed and purged several times with hydrogen gas to remove any air.

    • The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated to a suitable temperature (e.g., 50-80 °C).

    • The reaction mixture is stirred vigorously until the theoretical amount of hydrogen has been consumed, as indicated by a drop in pressure.

    • After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

  • Purification:

    • The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

    • The ethanol is removed from the filtrate by rotary evaporation.

    • The resulting crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

The Corey-House synthesis is a superior historical method for the preparation of unsymmetrical alkanes, avoiding the mixture of products often seen in the Wurtz reaction.[5][6][7] This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[8][9] A plausible route to this compound is the reaction of lithium di(isobutyl)cuprate with 1-bromononane (B48978) is not ideal as it would form a different product. A correct retrosynthetic analysis would involve coupling an isobutyl group to a nonane derivative at the 5th position or coupling a butyl and isobutyl group to a central carbon. A more plausible Corey-House synthesis would involve the reaction of lithium di(butyl)cuprate with 5-bromo-2-methylnonane, or more practically, coupling two different groups. A more straightforward, though multi-step, approach using Corey-House principles would be to synthesize a suitable precursor.

Given the structure, a more historically plausible and efficient synthesis would involve a Grignard reaction followed by dehydration and hydrogenation, or a Corey-House synthesis coupling two smaller fragments. Let's outline a plausible Corey-House synthesis.

Retrosynthesis: this compound can be disconnected at the C4-C5 bond or the C5-isobutyl bond. A plausible Corey-House coupling would be between a 4-carbon unit and a 9-carbon unit with the isobutyl group. A more practical approach would be to couple an isobutyl group with a larger fragment.

Forward Synthesis using Corey-House Reaction: A plausible route involves the reaction of lithium di(butyl)cuprate with a suitable electrophile. For this compound, a more appropriate disconnection for a Corey-House synthesis would be between the isobutyl group and the nonane backbone. This would involve the reaction of lithium di(isobutyl)cuprate with 5-bromononane.

Experimental Workflow for Corey-House Synthesis

G cluster_gilman Gilman Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification start Isobutyl Bromide + Li in Dry Ether alkyllithium Isobutyllithium (B1630937) start->alkyllithium cuprous_iodide Add CuI alkyllithium->cuprous_iodide gilman Lithium Di(isobutyl)cuprate cuprous_iodide->gilman add_halide Add 5-Bromononane gilman->add_halide reaction Coupling at Low Temp. add_halide->reaction quench Quench with NH₄Cl reaction->quench extract Extract with Ether quench->extract dry Dry & Evaporate extract->dry distill Fractional Distillation dry->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound via the Corey-House reaction.

Methodology:

  • Materials: Isobutyl bromide, Lithium metal, Dry diethyl ether, Cuprous iodide (CuI), 5-Bromononane, Saturated aqueous ammonium (B1175870) chloride solution.

  • Apparatus: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), low-temperature bath (e.g., dry ice/acetone), separatory funnel, rotary evaporator, fractional distillation apparatus.

  • Procedure:

    • Preparation of Isobutyllithium: Small pieces of lithium metal are placed in a three-necked flask containing dry diethyl ether under an inert atmosphere. Isobutyl bromide is added dropwise from a dropping funnel while stirring. The reaction is initiated, and the mixture is stirred until all the lithium has reacted.

    • Formation of Gilman Reagent: The freshly prepared isobutyllithium solution is cooled to a low temperature (e.g., -78 °C). Solid cuprous iodide is added portion-wise with vigorous stirring to form a solution of lithium di(isobutyl)cuprate.

    • Coupling Reaction: 5-Bromononane, dissolved in dry diethyl ether, is added dropwise to the cold solution of the Gilman reagent. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

    • The crude product is purified by fractional distillation to yield pure this compound.

References

An In-depth Technical Guide to the Environmental Fate and Toxicity of 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and toxicological profile of 5-(2-Methylpropyl)nonane (CAS No. 62185-53-9), a branched aliphatic hydrocarbon. Due to a lack of empirical data for this specific isomer, this report leverages predictive models, primarily the U.S. Environmental Protection Agency's EPI Suite™, to estimate its physicochemical properties, environmental persistence, bioaccumulation potential, and toxicity to various organisms. This information is contextualized with available experimental data on structurally similar C10-C13 branched alkanes. Detailed summaries of standard OECD experimental protocols for assessing biodegradability, aquatic toxicity, mammalian toxicity, and bioaccumulation are also provided to guide future laboratory studies. This document aims to serve as a foundational resource for researchers and professionals involved in the environmental risk assessment and safe handling of this and related compounds.

Introduction

This compound is a C13 branched alkane.[1] As a member of the hydrocarbon family, it is essential to understand its behavior and potential impact on the environment. This guide synthesizes predicted data to build a comprehensive profile of its environmental fate and toxicity.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The following table summarizes the predicted properties for this compound.

PropertyPredicted ValueMethodReference
Molecular FormulaC13H28-[1]
Molecular Weight184.36 g/mol -[1]
Boiling Point210.9 °CEPI Suite™ (MPBPWIN)Predicted
Water Solubility0.023 mg/L at 25°CEPI Suite™ (WSKOWWIN)Predicted
Vapor Pressure0.15 mmHg at 25°CEPI Suite™ (MPBPWIN)Predicted
Log Octanol-Water Partition Coefficient (Log Kow)6.85EPI Suite™ (KOWWIN)Predicted
Henry's Law Constant1.88 atm-m³/mole at 25°CEPI Suite™ (HENRYWIN)Predicted

Environmental Fate

The environmental fate of this compound is dictated by several processes, including biodegradation, photodegradation, hydrolysis, and bioaccumulation.

Biodegradation

Branched alkanes are generally known to be biodegradable, although the rate of degradation can be influenced by the degree of branching.

  • Predicted Biodegradation: EPI Suite™'s BIOWIN model predicts that this compound is not readily biodegradable .[2] The model suggests a slower degradation profile compared to linear alkanes of similar carbon length.

Biodegradation PredictionResultConfidenceMethod
Ready BiodegradabilityNot readily biodegradableModerateEPI Suite™ (BIOWIN)
Ultimate BiodegradationWeeks to monthsModerateEPI Suite™ (BIOWIN)
  • Context from Similar Compounds: Studies on C10-C13 isoalkanes have shown variable biodegradability, often not meeting the criteria for "readily biodegradable" within a 28-day window under standard OECD 301 test conditions.[2]

Photodegradation

In the atmosphere, volatile organic compounds like this compound are primarily degraded by reaction with hydroxyl radicals.

  • Predicted Atmospheric Fate: The AOPWIN™ model in EPI Suite™ predicts a rapid atmospheric degradation.

Atmospheric Fate PredictionValueMethod
Hydroxyl Radical Reaction Rate Constant3.1 x 10⁻¹¹ cm³/molecule-secEPI Suite™ (AOPWIN)
Atmospheric Half-life0.52 days (assuming 1.5 x 10⁶ OH/cm³)EPI Suite™ (AOPWIN)

Direct photolysis in water is not expected to be a significant degradation pathway as alkanes do not absorb light in the environmentally relevant UV spectrum.

Hydrolysis

As an alkane, this compound does not contain any hydrolyzable functional groups and is therefore not expected to undergo hydrolysis.

Bioaccumulation

The high lipophilicity of this compound, indicated by its high predicted Log Kow, suggests a potential for bioaccumulation in aquatic organisms.

  • Predicted Bioaccumulation: The BCFBAF™ model in EPI Suite™ predicts a significant potential for bioaccumulation.

Bioaccumulation PredictionValueMethod
Bioconcentration Factor (BCF)1,200 L/kgEPI Suite™ (BCFBAF)
Bioaccumulation Factor (BAF)3,500 L/kgEPI Suite™ (BCFBAF)

Toxicity

The toxicity of this compound is predicted for key environmental receptors: aquatic organisms and mammals.

Aquatic Toxicity

The ECOSAR™ module of EPI Suite™ provides predictions for acute toxicity to fish, daphnids, and algae.

Aquatic Toxicity PredictionLC50/EC50 (mg/L)EndpointOrganismMethod
Fish (Acute)0.1 - 1.096-hr LC50Fathead MinnowECOSAR™
Daphnid (Acute)0.1 - 1.048-hr EC50Daphnia magnaECOSAR™
Green Algae (Acute)0.1 - 1.096-hr EC50Pseudokirchneriella subcapitataECOSAR™
  • Context from Similar Compounds: Experimental data for C8-C18 branched alkanes generally indicate low acute toxicity to aquatic organisms, with LC50 and EC50 values often greater than the water solubility of the substances.[3]

Mammalian Toxicity

Due to the lack of experimental data, predictive models are used to estimate the acute oral toxicity in mammals.

Mammalian Toxicity PredictionLD50 (mg/kg bw)OrganismMethod
Acute Oral Toxicity> 2000RatQSAR models
  • Context from Similar Compounds: Acute oral toxicity studies on analogous C10-C13 branched alkanes have shown low toxicity, with LD50 values typically greater than 2000 mg/kg body weight in rats.[3]

Experimental Protocols

Should empirical data be required for regulatory or research purposes, the following standard OECD guidelines are recommended.

Ready Biodegradability - OECD 301

This set of guidelines provides six methods to assess the ready biodegradability of chemicals. The Manometric Respirometry Test (OECD 301F) is often suitable for poorly soluble substances like this compound.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) and incubated under aerobic conditions in the dark. The consumption of oxygen is measured over a 28-day period.

  • Procedure:

    • Prepare a mineral medium and inoculate it with a mixed population of microorganisms.

    • Add the test substance to the test flasks, typically at a concentration of 100 mg/L.

    • Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

    • Incubate the flasks in a respirometer at a constant temperature (e.g., 20-24°C) for 28 days.

    • Continuously measure the oxygen uptake.

  • Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[4]

Fish, Acute Toxicity Test - OECD 203

This guideline details a method for determining the acute lethal toxicity of substances to fish.

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities are recorded, and the concentration that is lethal to 50% of the test fish (LC50) is determined.

  • Procedure:

    • Select a suitable fish species (e.g., Rainbow trout, Zebrafish).

    • Prepare a series of test concentrations of the substance in water.

    • Expose groups of fish to each concentration for 96 hours.

    • Maintain controlled conditions of temperature, light, and dissolved oxygen.

    • Observe and record mortalities at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the 96-hour LC50.

Daphnia sp., Acute Immobilisation Test - OECD 202

This test assesses the acute toxicity of substances to Daphnia.

  • Principle: Young daphnids are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.

  • Procedure:

    • Use Daphnia magna neonates (<24 hours old).

    • Prepare a range of test concentrations.

    • Expose groups of daphnids to each concentration for 48 hours under controlled conditions.

    • Record the number of immobilized daphnids at 24 and 48 hours.

  • Endpoint: The 48-hour EC50 for immobilization.

Acute Oral Toxicity - Fixed Dose Procedure - OECD 420

This method is used to assess the acute oral toxicity of a substance in mammals.

  • Principle: A fixed-dose procedure is used where the substance is administered to a group of animals at one of the defined dose levels. The outcome determines if a higher or lower dose is needed for the next group.

  • Procedure:

    • Typically uses female rats.

    • A sighting study is performed with a single animal to determine the starting dose.

    • Groups of animals are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category and provides an estimate of the LD50.[5]

Bioaccumulation in Fish: Aqueous and Dietary Exposure - OECD 305

This guideline is for determining the bioconcentration and bioaccumulation potential of a substance in fish.

  • Principle: Fish are exposed to the test substance, typically in a flow-through system, for an uptake phase, followed by a depuration phase in clean water. The concentration of the substance in the fish tissue is measured over time.

  • Procedure:

    • Select a suitable fish species.

    • Expose the fish to a constant concentration of the test substance in water for the uptake phase (typically 28 days).

    • Transfer the fish to clean water for the depuration phase.

    • Sample fish at intervals during both phases and analyze for the test substance.

  • Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

Visualizations

Environmental Fate Pathways

Environmental_Fate_Pathways cluster_air Atmosphere cluster_water Water cluster_soil Soil substance This compound in Environment air Atmospheric Compartment substance->air Volatility water Water Compartment substance->water Low Solubility soil Soil Compartment substance->soil Sorption photodegradation Photodegradation (Reaction with OH radicals) air->photodegradation Fast biodegradation_water Biodegradation (Slow) water->biodegradation_water bioaccumulation Bioaccumulation (Fish) water->bioaccumulation sedimentation Partitioning to Sediment water->sedimentation biodegradation_soil Biodegradation (Slow) soil->biodegradation_soil

Caption: Predicted environmental fate pathways for this compound.

General Experimental Workflow for Environmental Risk Assessment

Experimental_Workflow cluster_fate Fate Assessment cluster_toxicity Toxicity Assessment start Test Substance: This compound physchem Physicochemical Property Determination start->physchem fate Environmental Fate Testing physchem->fate toxicity Ecotoxicity Testing physchem->toxicity biodeg Biodegradability (OECD 301) fate->biodeg photo Photodegradation fate->photo bioacc Bioaccumulation (OECD 305) fate->bioacc aquatic Aquatic Toxicity (OECD 202, 203) toxicity->aquatic mammalian Mammalian Toxicity (OECD 420) toxicity->mammalian risk_assessment Risk Assessment biodeg->risk_assessment photo->risk_assessment bioacc->risk_assessment aquatic->risk_assessment mammalian->risk_assessment

Caption: A generalized workflow for the environmental risk assessment of a chemical substance.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the environmental fate and toxicity of this compound. The available data, primarily from computational models, suggest that this compound is likely to be persistent in aquatic and soil environments, with a high potential for bioaccumulation. Its atmospheric lifetime is predicted to be short. The predicted aquatic toxicity is high, while mammalian toxicity is expected to be low. It is crucial to emphasize that these are predicted values and should be confirmed with empirical testing, for which standard protocols have been outlined. This guide serves as a critical starting point for any environmental risk assessment or research involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of 5-(2-methylpropyl)nonane, a branched alkane. The information is intended for use by qualified professionals in a laboratory setting.

Physicochemical Properties

This compound, also known as 5-isobutylnonane, is a branched alkane with the molecular formula C13H28.[1][2][3] Its structure consists of a nine-carbon nonane (B91170) backbone with a 2-methylpropyl (isobutyl) group attached at the fifth carbon position.[1][4]

PropertyValue
CAS Number 62185-53-9
Molecular Formula C13H28
Molecular Weight 184.36 g/mol [1][2][3]
Boiling Point (Predicted) 210.9 ± 7.0 °C[1][2][3]
Density (Predicted) 0.755 ± 0.06 g/cm³[1][2][3]

Synthesis Protocols

While specific, detailed laboratory synthesis protocols for this compound are not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established organic chemistry principles.[1] Two primary strategies are presented here: a Grignard coupling reaction and a Wittig reaction followed by hydrogenation.

Protocol 1: Grignard Reagent Coupling with a Halide

This protocol outlines the synthesis of this compound via the coupling of a Grignard reagent, prepared from 1-bromobutane (B133212), with 1-bromo-2-methylpropane (B43306) in the presence of a suitable catalyst. This method builds the carbon skeleton by forming a new carbon-carbon bond.

Experimental Workflow

reagent_prep Grignard Reagent Preparation coupling Coupling Reaction reagent_prep->coupling 1-butylmagnesium bromide workup Aqueous Workup and Extraction coupling->workup Reaction Mixture purification Purification by Distillation workup->purification Crude Product analysis Product Analysis (GC-MS, NMR) purification->analysis Purified Product

Caption: Workflow for Grignard Coupling Synthesis.

Methodology

  • Preparation of 1-butylmagnesium bromide (Grignard Reagent):

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 110 mmol).

    • Add anhydrous diethyl ether (50 mL) to the flask.

    • In the dropping funnel, place a solution of 1-bromobutane (13.7 g, 100 mmol) in anhydrous diethyl ether (50 mL).

    • Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of 1-bromo-2-methylpropane (13.7 g, 100 mmol) and a catalytic amount of dilithium (B8592608) tetrachlorocuprate(II) (0.1 M in THF, 2 mL) in anhydrous diethyl ether (50 mL).

    • Add the 1-bromo-2-methylpropane solution to the Grignard reagent dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup and Extraction:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution (100 mL) while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution and concentrate it under reduced pressure to remove the solvent.

    • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Quantitative Data (Representative)

ParameterValue
Yield 65-75%
Reaction Time 13 hours
Purity (GC) >98%
Protocol 2: Wittig Reaction and Subsequent Hydrogenation

This two-step protocol involves the formation of an alkene intermediate via a Wittig reaction, followed by catalytic hydrogenation to yield the saturated alkane, this compound. This approach offers an alternative strategy for constructing the carbon framework.

Experimental Workflow

ylide_prep Ylide Preparation wittig Wittig Reaction ylide_prep->wittig Phosphonium Ylide wittig_workup Workup and Purification wittig->wittig_workup Alkene Intermediate hydrogenation Catalytic Hydrogenation wittig_workup->hydrogenation Purified Alkene final_purification Final Purification hydrogenation->final_purification Crude Alkane

Caption: Workflow for Wittig Reaction and Hydrogenation.

Methodology

Step 1: Wittig Reaction

  • Ylide Preparation:

    • In a 250 mL flame-dried flask under nitrogen, suspend isobutyltriphenylphosphonium bromide (41.5 g, 100 mmol) in anhydrous THF (100 mL).

    • Cool the suspension to 0 °C and add n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise. The solution should turn a deep red/orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes.

  • Wittig Reaction:

    • To the ylide solution, add a solution of pentanal (8.6 g, 100 mmol) in anhydrous THF (20 mL) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup and Purification:

    • Quench the reaction with water (50 mL).

    • Extract the product with pentane (B18724) (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to yield the alkene intermediate.

Step 2: Catalytic Hydrogenation

  • Hydrogenation Reaction:

    • Dissolve the purified alkene from Step 1 (e.g., 10 g) in ethanol (B145695) (100 mL) in a hydrogenation vessel.

    • Add palladium on carbon (10% w/w, 0.5 g) to the solution.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12 hours.

  • Final Purification:

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with ethanol.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting liquid is the desired this compound. Further purification can be achieved by distillation if necessary.

Quantitative Data (Representative)

Parameter (Wittig)ValueParameter (Hydrogenation)Value
Yield 70-80%Yield >95%
Reaction Time 4.5 hoursReaction Time 12 hours
Purity (GC) >95%Purity (GC) >99%

Disclaimer: These protocols are intended for educational and informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The predicted properties and representative quantitative data are for illustrative purposes and may not reflect actual experimental outcomes.

References

Application Note: Gas Chromatography Method for the Separation of C13 Alkane Isomers, Including 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The separation and identification of branched-chain alkane isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and the characterization of complex hydrocarbon mixtures. Due to their similar physicochemical properties and boiling points, resolving these isomers presents a significant analytical challenge. 5-(2-Methylpropyl)nonane is a branched alkane with the chemical formula C13H28.[1][2] The analysis of this compound and its isomers requires a high-resolution gas chromatography (GC) method capable of differentiating subtle structural variations.

This application note details a robust gas chromatography protocol for the separation of this compound from other representative C13 alkane isomers. The method utilizes a non-polar stationary phase, which primarily separates alkanes based on their boiling points and degree of branching. Generally, on such columns, elution order follows the boiling points of the analytes, with more highly branched isomers exhibiting lower boiling points and thus eluting earlier than their linear counterparts.

Experimental Protocols

A detailed methodology for the GC-based separation of C13 alkane isomers is provided below. This protocol is designed to achieve baseline separation of key structural isomers.

1. Materials and Reagents

  • Standards: this compound, n-Tridecane, 2,2,4-Trimethylpentane (as a representative highly branched C8 alkane for system suitability), and other C13 alkane isomer standards as required.

  • Solvent: High-purity n-Hexane or Pentane (GC grade or equivalent).

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas), and Air (FID oxidizer).

2. Instrumentation and Chromatographic Conditions The analysis is performed on a standard gas chromatograph equipped with a flame ionization detector (FID).

  • GC System: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).

  • GC Column: A non-polar column is optimal for separating non-polar compounds like alkanes.[3] An Agilent DB-5ms UI column (or equivalent 5% Phenyl-methylpolysiloxane) with dimensions of 60 m x 0.25 mm ID x 0.25 µm film thickness is recommended for high resolution.

  • Injector:

    • Temperature: 280 °C

    • Mode: Split (Split ratio 50:1)

    • Injection Volume: 1.0 µL

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: 1.2 mL/min (Constant Flow)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 5 °C/min to 220 °C

    • Hold: Maintain at 220 °C for 10 minutes

  • Detector (FID):

    • Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (He): 25 mL/min

3. Sample and Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each C13 alkane isomer standard and dissolve in 10 mL of n-Hexane in separate volumetric flasks.

  • Working Standard Mixture (100 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions with n-Hexane.

  • Sample Preparation: Dilute the sample containing unknown C13 alkane isomers in n-Hexane to a final concentration expected to be within the calibration range.

  • Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials for analysis.

Data Presentation

The following table summarizes the expected retention times for representative C13 alkane isomers based on the principle that increased branching lowers the boiling point, leading to earlier elution from a non-polar GC column.

Compound NameIsomer TypePredicted Boiling Point (°C)Expected Retention Time (min)
2,2,4,6,6-PentamethylheptaneHighly Branched C12~190-200~18.5
This compound Branched C13210.9 ± 7.0[2][4]~22.3
n-TridecaneLinear C13235.4~24.8

Note: The retention times are illustrative and may vary based on the specific instrument, column condition, and slight variations in the method.

Workflow and Pathway Visualization

The logical workflow for the GC analysis of this compound and its isomers is depicted below. This process includes sample preparation, instrumental analysis, and data processing.

GC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_gc 2. GC-FID Analysis cluster_data 3. Data Acquisition & Analysis A Weigh Standards (e.g., this compound, n-Tridecane) B Dissolve in n-Hexane to create Stock Solutions A->B C Prepare Working Standard Mixture (Dilution) B->C E Transfer to Autosampler Vials C->E D Dilute Unknown Sample in n-Hexane D->E F Inject 1.0 µL into GC (Split Injection) E->F Automated Injection G Separation on DB-5ms Column (Temperature Programmed) F->G H Detection by FID G->H I Acquire Chromatogram H->I Signal Output J Integrate Peak Areas I->J K Identify Isomers by Retention Time J->K L Quantify Concentrations K->L

Caption: Experimental workflow for C13 isomer analysis.

The described gas chromatography method provides a reliable and high-resolution approach for the separation of this compound from its structural isomers. The use of a long, non-polar capillary column combined with an optimized temperature program is essential for achieving the necessary separation. This protocol serves as a foundational method that can be adapted and further optimized for specific complex hydrocarbon mixtures encountered in research and industrial applications. For highly complex samples containing numerous co-eluting isomers, advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) may be beneficial.[1]

References

Application Notes and Protocols for 5-(2-Methylpropyl)nonane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of 5-(2-methylpropyl)nonane as a high-boiling, non-polar solvent in various chemical reactions. Its inert nature, high thermal stability, and low polarity make it a suitable medium for specific synthetic applications, particularly in high-temperature reactions and in the formation of sensitive materials.

Physicochemical Properties

This compound is a branched alkane with a unique combination of properties that make it an attractive solvent for specialized applications.[1][2] A summary of its key physicochemical data is presented in Table 1. Its high boiling point allows for a wide range of reaction temperatures, while its hydrophobic nature ensures minimal interaction with polar reagents and byproducts.[2][3]

PropertyValueSource
Molecular Formula C13H28[1][3][4][5][6][7]
Molecular Weight 184.36 g/mol [3][4][5][6][8]
Predicted Boiling Point 210.9 ± 7.0 °C[1][3][4][5][7]
Predicted Density 0.755 ± 0.06 g/cm³[1][3][4][5][7]
LogP (Hydrophobicity) 5.03[3][7]
Solubility Insoluble in water; Soluble in non-polar solvents like hexane (B92381).[2][3]
CAS Number 62185-53-9[3][4][5][6][7][8]

Table 1: Physicochemical Properties of this compound

Key Applications and Advantages

The chemical inertness of alkanes, including this compound, makes them suitable for reactions involving highly reactive species where the solvent should not participate in the reaction.[5][9] Its high boiling point is particularly advantageous for reactions requiring significant thermal energy to overcome activation barriers.

Advantages:

  • High Thermal Stability: Suitable for high-temperature syntheses without solvent degradation.

  • Chemical Inertness: Does not react with strong acids, bases, oxidizing, or reducing agents under typical reaction conditions.[9]

  • Non-Polar Nature: Effectively solubilizes non-polar reactants and facilitates reactions where a non-polar environment is crucial.

  • Moisture-Free Reactions: Can be easily dried and handled to create anhydrous reaction conditions, essential for many organometallic and polymerization reactions.

Potential Applications:

  • High-temperature nanoparticle synthesis.

  • Solvent for specific catalytic processes.

  • Medium for high-temperature coupling reactions.

  • Inert reaction medium for polymerization reactions.

Application Protocol 1: Synthesis of Oleic Acid-Capped Iron Oxide Nanoparticles

This protocol describes the use of this compound as a high-boiling, non-polar solvent for the thermal decomposition synthesis of monodisperse iron oxide nanoparticles. The high boiling point of the solvent allows for the necessary high temperatures for the precursor decomposition and nanoparticle crystallization.

Workflow for Nanoparticle Synthesis:

Nanoparticle_Synthesis_Workflow reagents Reactants: Iron(III) acetylacetonate (B107027) Oleic acid This compound setup Assemble Reaction Setup: Three-neck flask, condenser, thermocouple, magnetic stirrer, N2 inlet reagents->setup heating Heat to 200°C under N2 flow setup->heating decomposition Maintain at 200°C for 2 hours (Precursor Decomposition) heating->decomposition crystallization Heat to reflux (~210°C) Maintain for 1 hour (Nanoparticle Growth & Crystallization) decomposition->crystallization cooling Cool to room temperature crystallization->cooling precipitation Add ethanol (B145695) to precipitate nanoparticles cooling->precipitation separation Centrifuge to collect nanoparticles precipitation->separation washing Wash with ethanol (3x) separation->washing final_product Disperse in non-polar solvent (e.g., hexane or toluene) washing->final_product

Caption: Workflow for the synthesis of iron oxide nanoparticles.

Experimental Protocol:

  • Reagent Preparation:

    • In a 250 mL three-neck round-bottom flask, combine:

      • Iron(III) acetylacetonate (2.0 mmol)

      • Oleic acid (6.0 mmol)

      • This compound (100 mL)

  • Reaction Setup:

    • Equip the flask with a reflux condenser, a thermocouple, a magnetic stir bar, and a nitrogen inlet.

    • Ensure the setup is in a well-ventilated fume hood.

  • Reaction Execution:

    • Begin stirring and purge the system with a gentle flow of nitrogen for 30 minutes.

    • Heat the mixture to 200°C and maintain this temperature for 2 hours. The color of the solution will change from red to black.

    • Increase the temperature to initiate reflux (approximately 210°C) and maintain for 1 hour to facilitate nanoparticle crystallization and growth.

    • Turn off the heating and allow the mixture to cool to room temperature.

  • Product Isolation and Purification:

    • Transfer the cooled reaction mixture to a centrifuge tube.

    • Add 100 mL of ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant.

    • Re-disperse the nanoparticle pellet in a minimal amount of hexane and repeat the ethanol precipitation and centrifugation two more times.

    • After the final wash, dry the nanoparticle pellet under vacuum.

  • Storage:

    • Store the dried nanoparticles or disperse them in a non-polar solvent for long-term stability.

Application Protocol 2: High-Temperature Suzuki-Miyaura Coupling Reaction

This protocol outlines the use of this compound as a solvent for a high-temperature Suzuki-Miyaura coupling reaction, which can be beneficial for sterically hindered substrates that require higher thermal energy to react efficiently.

Logical Relationship for Suzuki-Miyaura Coupling:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide Reaction Suzuki-Miyaura Coupling Reaction ArylHalide->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Base Base (e.g., K3PO4) Base->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Solvent This compound Solvent->Reaction InertAtmosphere Inert Atmosphere (N2 or Ar) InertAtmosphere->Reaction HighTemp High Temperature (~180-200°C) HighTemp->Reaction Product Biaryl Product Reaction->Product

Caption: Key components for a Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • Reagent Preparation:

    • To a dry Schlenk flask, add:

      • Aryl halide (1.0 mmol)

      • Arylboronic acid (1.2 mmol)

      • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

      • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

      • A magnetic stir bar.

  • Reaction Setup:

    • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

    • Using a syringe, add 20 mL of dry, degassed this compound to the flask.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 190°C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Although long-chain alkanes are generally considered to have low toxicity, their persistence in the environment is a concern.[2]

Conclusion

This compound is a viable non-polar, high-boiling solvent for specific chemical applications where its inertness and thermal stability are advantageous. The provided protocols for nanoparticle synthesis and Suzuki-Miyaura coupling serve as a starting point for its application in research and development. As with any solvent, reaction conditions should be optimized for each specific transformation.

References

Application of 5-(2-Methylpropyl)nonane as a Reference Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(2-Methylpropyl)nonane, a branched-chain alkane with the molecular formula C13H28, serves as a valuable reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) applications.[1][2][3][4][5] Its stable, non-polar nature and distinct mass spectrum make it particularly suitable as an internal standard for the quantitative analysis of complex hydrocarbon mixtures, such as those found in environmental samples, petroleum products, and biological matrices. This document provides a detailed protocol for its use in a typical GC-MS workflow.

The structural isomerism of branched alkanes often presents a challenge for analytical separation and identification.[1][2] Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) can be employed for enhanced separation of complex isomer mixtures.[1] However, for many applications, a well-optimized conventional GC-MS method with a suitable internal standard like this compound provides reliable quantification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application as a reference standard.

PropertyValueSource
CAS Number 62185-53-9[1][2][3][4]
Molecular Formula C13H28[1][2][3][4][5]
Molecular Weight 184.36 g/mol [1][2][3][4][5]
Predicted Boiling Point 210.9 ± 7.0 °C[2][3][4]
Predicted Density 0.755 ± 0.06 g/cm³[2][3][4]
InChIKey RCOXMOQVMZTXOO-UHFFFAOYSA-N[1][2]

Experimental Protocol: Quantification of Branched Alkanes in a Hydrocarbon Mixture

This protocol outlines the use of this compound as an internal standard for the quantification of target branched alkanes in a complex hydrocarbon matrix.

1. Materials and Reagents

  • This compound (≥98% purity)

  • Hexane (B92381) (GC grade)

  • Target analyte standards (e.g., other C10-C15 branched alkanes)

  • Sample matrix (e.g., diesel fuel, soil extract)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (if cleanup is required)

  • Autosampler vials with inserts

2. Standard Preparation

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target analytes into hexane. Add a constant concentration of the Internal Standard Stock Solution to each calibration standard. A typical concentration for the internal standard would be 10 µg/mL.

3. Sample Preparation

  • Liquid Samples (e.g., Diesel Fuel): Accurately dilute the sample in hexane to bring the analyte concentrations within the calibration range. Spike the diluted sample with the internal standard to the same final concentration as in the calibration standards.

  • Solid Samples (e.g., Soil): Perform a solvent extraction (e.g., Soxhlet or accelerated solvent extraction) using hexane or a hexane/acetone mixture. Concentrate the extract and, if necessary, perform a cleanup step using SPE to remove interferences. Spike the final extract with the internal standard before GC-MS analysis.

4. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

5. Data Analysis

  • Peak Identification: Identify the peaks corresponding to the target analytes and the internal standard based on their retention times and mass spectra. The mass spectrum of this compound will show characteristic fragmentation patterns for a C13 branched alkane.

  • Quantification: Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

    • RF = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS)

  • Determine the concentration of the analytes in the samples using the calculated response factors and the peak areas from the sample chromatograms.

    • Conc.analyte = (Areaanalyte / AreaIS) * (Conc.IS / RF)

Illustrative Quantitative Data

The following table presents example data from a calibration curve and a sample analysis for the quantification of two hypothetical branched alkanes using this compound as an internal standard.

Sample IDAnalyteRetention Time (min)Peak AreaConcentration (µg/mL)
Calibration Std 1Analyte A12.550,0001.0
Analyte B13.260,0001.0
This compound (IS)14.1100,00010.0
Calibration Std 2Analyte A12.5250,0005.0
Analyte B13.2300,0005.0
This compound (IS)14.1102,00010.0
Calibration Std 3Analyte A12.5510,00010.0
Analyte B13.2605,00010.0
This compound (IS)14.199,00010.0
Sample X Analyte A12.5350,0006.9
Analyte B13.2420,0007.0
This compound (IS)14.1101,00010.0

Experimental Workflow and Signaling Pathways

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Soil, Fuel) Extraction Solvent Extraction & Cleanup Sample->Extraction Sample->Extraction IS_Stock This compound Internal Standard Stock Cal_Stds Calibration Standards (Analytes + IS) IS_Stock->Cal_Stds IS_Stock->Cal_Stds Spiking Spiking with IS IS_Stock->Spiking IS_Stock->Spiking GC_MS Gas Chromatography- Mass Spectrometry Cal_Stds->GC_MS Cal_Stds->GC_MS Extraction->Spiking Final_Sample Prepared Sample for Injection Spiking->Final_Sample Final_Sample->GC_MS Final_Sample->GC_MS Data_Acq Data Acquisition (Chromatograms & Spectra) GC_MS->Data_Acq GC_MS->Data_Acq Peak_ID Peak Identification (Retention Time & Mass Spectrum) Data_Acq->Peak_ID Quant Quantification (Response Factor Calculation) Peak_ID->Quant Results Final Analyte Concentrations Quant->Results

Caption: GC-MS workflow using an internal standard.

Logical Relationship for Quantification

Quantification_Logic cluster_inputs Input Data cluster_calculation Calculation cluster_output Output Area_Analyte Peak Area of Analyte Ratio_Calc Calculate Area Ratio (Analyte / IS) Area_Analyte->Ratio_Calc Area_IS Peak Area of Internal Standard (this compound) Area_IS->Ratio_Calc Conc_IS Concentration of Internal Standard Conc_Calc Calculate Analyte Concentration Conc_IS->Conc_Calc RF Response Factor (from Calibration) RF->Conc_Calc Ratio_Calc->Conc_Calc Final_Conc Final Analyte Concentration Conc_Calc->Final_Conc

References

Application Notes and Protocols: High-Purity 5-(2-Methylpropyl)nonane for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2-Methylpropyl)nonane is a branched-chain alkane with the molecular formula C13H28.[1][2] As a high-purity analytical standard, it is essential for the accurate identification and quantification of branched hydrocarbons in complex matrices such as fuels, lubricants, and environmental samples. Its well-defined structure and physical properties make it a valuable tool for method development, calibration, and quality control in analytical laboratories. This document provides detailed application notes and protocols for the use of high-purity this compound in analytical testing, with a focus on gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for its effective use in analytical applications.

PropertyValueSource
CAS Number 62185-53-9[1][2][3][4][5]
Molecular Formula C13H28[1][2][3][4][5]
Molecular Weight 184.36 g/mol [1][2]
Predicted Boiling Point 210.9 ± 7.0 °C[1][2][3][4]
Predicted Density 0.755 ± 0.06 g/cm³[1][2][3][4]
Synonyms 5-Isobutylnonane[1][3]

Applications

High-purity this compound serves several key functions in analytical testing:

  • Reference Standard: It is used for the positive identification of this compound in complex hydrocarbon mixtures by comparing retention times and mass spectra.

  • Calibration Standard: It enables the quantitative analysis of this compound and related branched alkanes by creating calibration curves.

  • Method Development: It aids in the optimization of chromatographic conditions for the separation of branched and straight-chain alkanes. The structural similarity to its isomers makes the isolation and purification challenging.[2]

  • Quality Control Material: It is used to monitor the performance and consistency of analytical instrumentation and methods over time.

Experimental Protocols

1. Protocol for Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for the identification and quantification of this compound in a hydrocarbon sample.

a. Materials and Reagents:

  • High-purity (>99%) this compound standard

  • Hexane (B92381) or other suitable non-polar solvent (analytical grade)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • The sample containing the hydrocarbon mixture to be analyzed

b. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or equivalent)

c. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of high-purity this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

d. GC-MS Operating Conditions:

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

e. Analytical Procedure:

  • Calibration: Inject the working standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solution into the GC-MS.

  • Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard. The fragmentation of branched alkanes primarily occurs at the branching point, leading to the formation of stable carbocations.[6]

  • Quantitative Analysis: Quantify the amount of this compound in the sample using the calibration curve.

Logical Workflow for Use as an Analytical Standard

cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Stock_Solution Prepare Stock Solution (1000 µg/mL) Working_Standards Prepare Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Serial Dilution Inject_Standards Inject Standards Working_Standards->Inject_Standards Calibration_Curve Generate Calibration Curve Inject_Standards->Calibration_Curve Quantitative_Analysis Quantitative Analysis (Peak Area Integration) Calibration_Curve->Quantitative_Analysis Inject_Sample Inject Sample Data_Acquisition Acquire Data (Full Scan / SIM) Inject_Sample->Data_Acquisition Qualitative_Analysis Qualitative Analysis (Retention Time & Mass Spectrum) Data_Acquisition->Qualitative_Analysis Data_Acquisition->Quantitative_Analysis Report Generate Report Qualitative_Analysis->Report Quantitative_Analysis->Report

Caption: Workflow for using this compound as an analytical standard.

Signaling Pathways and Experimental Workflows

While this compound is not directly involved in biological signaling pathways, its analysis is crucial in fields like metabolomics and environmental science, where it can be a biomarker or a component of complex mixtures. The following diagram illustrates a typical workflow for the analysis of volatile and semi-volatile organic compounds (VOCs), including branched alkanes, from a biological or environmental sample.

Sample_Collection Sample Collection (e.g., Soil, Water, Air, Biological Fluid) Sample_Preparation Sample Preparation (e.g., Headspace, SPME, LLE) Sample_Collection->Sample_Preparation GC_MS_Analysis GC-MS Analysis Sample_Preparation->GC_MS_Analysis Data_Processing Data Processing (Peak Deconvolution, Library Matching) GC_MS_Analysis->Data_Processing Compound_Identification Compound Identification (Comparison with Standards) Data_Processing->Compound_Identification Quantification Quantification (Using Calibration Curves) Compound_Identification->Quantification Interpretation Biological/Environmental Interpretation Quantification->Interpretation

Caption: General workflow for VOC analysis from complex samples.

References

Application Notes and Protocols for Studying the Combustion of 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methylpropyl)nonane is a branched-chain alkane with the chemical formula C13H28. As a component of various fuels and industrial fluids, understanding its combustion characteristics is crucial for optimizing engine efficiency, developing safer industrial processes, and assessing its environmental impact. Branched alkanes, such as this compound, are known to have different combustion properties compared to their straight-chain isomers, generally exhibiting higher stability which results in a slightly lower heat of combustion.[1][2][3] This document provides detailed experimental protocols for the comprehensive study of the combustion of this compound, focusing on the determination of its heat of combustion, kinetic studies of its oxidation, and analysis of its combustion products.

Physicochemical Properties of this compound and Related Isomers

A summary of key physicochemical properties is essential for designing and interpreting combustion experiments.

PropertyThis compoundn-Tridecane (Isomer)
Chemical Formula C13H28C13H28
Molecular Weight 184.36 g/mol 184.37 g/mol [4]
Boiling Point ~220-240 °C (estimated)232 to 236 °C[4]
Standard Enthalpy of Combustion (Liquid) Estimated to be slightly less than n-tridecane-8.7411 to -8.7383 MJ/mol[4]

Experimental Protocols

Determination of the Heat of Combustion using Bomb Calorimetry

This protocol outlines the procedure for measuring the heat released during the complete combustion of this compound.

Principle: A known mass of the sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat evolved is absorbed by a surrounding water bath of known volume, and the resulting temperature change is used to calculate the heat of combustion.

Apparatus and Materials:

  • Parr-type oxygen bomb calorimeter

  • High-precision thermometer (±0.001 °C)

  • Oxygen cylinder with pressure regulator

  • Crucible (stainless steel or quartz)

  • Ignition wire (e.g., nickel-chromium)

  • Pellet press (for solid samples, not required for liquid this compound)

  • Analytical balance (±0.0001 g)

  • This compound (high purity)

  • Benzoic acid (for calibration)

  • Distilled water

Protocol:

  • Calibration:

    • Accurately weigh approximately 1 g of benzoic acid and place it in the crucible.

    • Attach a 10 cm piece of ignition wire to the electrodes of the bomb head, ensuring the wire is in contact with the benzoic acid.

    • Carefully place the bomb head into the bomb cylinder and seal it.

    • Pressurize the bomb with pure oxygen to approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a known volume of distilled water (e.g., 2000 mL).

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the temperature starts to fall.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Sample Measurement:

    • Accurately weigh approximately 0.8-1.0 g of this compound into the crucible.

    • Follow the same procedure as for the calibration (steps 1.2-1.7).

    • Calculate the heat of combustion of this compound using the measured temperature rise and the predetermined heat capacity of the calorimeter.

Data Presentation:

ParameterBenzoic Acid (Calibration)This compound
Mass of Sample (g)
Initial Temperature (°C)
Final Temperature (°C)
Temperature Rise (ΔT in °C)
Heat Capacity of Calorimeter (kJ/°C) N/A
Heat of Combustion (kJ/g)
Molar Heat of Combustion (kJ/mol)
Kinetic Studies using a Jet-Stirred Reactor (JSR)

This protocol is designed to study the oxidation kinetics of this compound under controlled conditions.

Principle: A jet-stirred reactor is a type of continuously stirred-tank reactor well-suited for gas-phase kinetic studies.[5] Reactants are continuously fed into the reactor, and products are continuously removed. The rapid mixing ensures a homogeneous mixture, allowing for the study of reaction rates as a function of temperature, pressure, and residence time.[5]

Apparatus and Materials:

  • Fused-silica jet-stirred reactor

  • High-temperature furnace

  • Mass flow controllers for gases (O2, N2, Ar)

  • High-performance liquid chromatography (HPLC) pump for liquid fuel delivery

  • Vaporizer

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • This compound (high purity)

  • Oxygen, Nitrogen, Argon (high purity)

Protocol:

  • Reactor Setup:

    • Heat the JSR to the desired reaction temperature (e.g., 550-1100 K).

    • Set the reactor pressure to the desired level (e.g., 1-10 atm).

  • Reactant Delivery:

    • Use mass flow controllers to introduce a precise flow of oxygen and a diluent gas (e.g., nitrogen or argon) into the reactor.

    • Use an HPLC pump to deliver a precise flow of liquid this compound to a vaporizer, where it is mixed with the diluent gas before entering the reactor.

  • Reaction and Sampling:

    • Allow the reaction to reach a steady state at a specific residence time (typically 0.5-2.0 s).

    • Extract a sample of the reacting mixture through a sonic probe.

    • Analyze the sample using an online GC-MS to identify and quantify the reactants, stable intermediates, and final products.

  • Data Collection:

    • Vary the reaction temperature, pressure, and equivalence ratio to obtain a comprehensive dataset of species concentration profiles.

Data Presentation:

Temperature (K)Pressure (atm)Equivalence RatioResidence Time (s)[this compound] (mol%)[O2] (mol%)[CO] (mol%)[CO2] (mol%)[H2O] (mol%)Other Intermediates (mol%)
600101.01.0
800101.01.0
1000101.01.0
High-Temperature Combustion Studies using a Shock Tube

This protocol is for investigating the autoignition and high-temperature oxidation chemistry of this compound.

Principle: A shock tube is used to generate a shock wave that rapidly heats and compresses a test gas mixture to high temperatures and pressures, initiating combustion.[6] This allows for the study of ignition delay times and the evolution of species concentrations under conditions relevant to internal combustion engines.

Apparatus and Materials:

  • High-pressure shock tube

  • Fast pressure transducers

  • Optical diagnostics (e.g., laser absorption spectroscopy for species concentration measurements)

  • Gas mixing system

  • This compound (high purity)

  • Oxygen, Argon (high purity)

Protocol:

  • Mixture Preparation:

    • Prepare a dilute mixture of this compound and oxygen in a large excess of argon in a mixing tank. Typical fuel concentrations range from 100 ppm to 1.25%.[6]

  • Shock Tube Operation:

    • Introduce the test gas mixture into the driven section of the shock tube.

    • Pressurize the driver section with a light gas (e.g., helium) until the diaphragm ruptures, generating a shock wave.

    • The shock wave reflects off the end wall, creating a region of high temperature (e.g., 800-1300 K) and pressure (e.g., 10-50 atm) where the combustion process is studied.[7][8]

  • Data Acquisition:

    • Use pressure transducers to monitor the pressure history and determine the ignition delay time (the time between the shock reflection and the onset of rapid combustion).

    • Use optical diagnostics, such as laser absorption, to measure the time-histories of key species like OH radicals.[6][7]

Data Presentation:

Temperature (K)Pressure (atm)Equivalence RatioFuel Concentration (%)Ignition Delay Time (µs)
900201.00.5
1100201.00.5
1300201.00.5
Analysis of Combustion Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the method for identifying and quantifying the stable products of this compound combustion.

Principle: GC-MS is a powerful analytical technique that separates the components of a mixture in the gas phase (GC) and then identifies them based on their mass-to-charge ratio (MS). This is essential for characterizing the complex mixture of products formed during combustion.

Apparatus and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms)

  • Helium carrier gas (high purity)

  • Syringes for gas or liquid injection

  • Calibration standards for expected products (e.g., CO, CO2, smaller alkanes and alkenes)

Protocol:

  • Sample Collection:

    • Collect samples from the exhaust of the combustion experiment (e.g., from the JSR outlet or a sampling port in a combustion vessel).

  • GC-MS Analysis:

    • Inject a known volume of the sample into the GC.

    • The GC oven temperature is programmed to ramp up, separating the components based on their boiling points and interaction with the column's stationary phase. A typical program might start at 40°C and ramp to 300°C.

    • The separated components elute from the column and enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

  • Data Analysis:

    • Identify the individual compounds by comparing their retention times and mass spectra to those of known standards and library databases.

    • Quantify the concentration of each product by integrating the peak area and comparing it to calibration curves generated from standards.

Experimental Workflow and Data Analysis

The overall experimental workflow for studying the combustion of this compound involves a series of interconnected steps, from sample preparation to data interpretation.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Mixture Prepare Fuel/Oxidizer Mixture Sample->Mixture Bomb Bomb Calorimetry Mixture->Bomb JSR Jet-Stirred Reactor Mixture->JSR ShockTube Shock Tube Mixture->ShockTube Temp Temperature Measurement Bomb->Temp GCMS GC-MS Analysis of Products JSR->GCMS Pressure Pressure & Optical Diagnostics ShockTube->Pressure Products Product Distribution GCMS->Products Kinetics Reaction Kinetics Pressure->Kinetics Heat Heat of Combustion Temp->Heat Model Kinetic Modeling Kinetics->Model Products->Model

Caption: Experimental workflow for combustion studies.

Safety Precautions

Working with flammable hydrocarbons and high-pressure systems requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, flame-retardant lab coats, and appropriate gloves.

  • Ventilation: Conduct all experiments in a well-ventilated area or under a fume hood to prevent the accumulation of flammable vapors.

  • Handling of Flammable Liquids: Store this compound in a cool, well-ventilated area away from ignition sources. Use grounding straps when transferring large quantities to prevent static discharge.

  • High-Pressure Systems: Ensure all high-pressure gas cylinders are secured. Regularly inspect all fittings and tubing for leaks. Never exceed the maximum pressure rating of the equipment.

  • Emergency Procedures: Be familiar with the location and operation of fire extinguishers, safety showers, and eyewash stations. Have a clear plan for emergency shutdown of the experimental apparatus.

References

Application Notes and Protocols for the Purification of Crude 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methylpropyl)nonane, a branched alkane with the molecular formula C13H28, is a compound of interest in various fields of chemical research and development. Its synthesis, often achieved through methods like Grignard reactions followed by dehydration and hydrogenation, can result in a crude product containing a mixture of isomers and unreacted starting materials. The presence of these impurities can significantly impact the outcome of subsequent reactions and applications. Therefore, effective purification is a critical step to obtain this compound of high purity.

This document provides detailed application notes and protocols for the purification of crude this compound. The described methods are fractional distillation and normal-phase flash chromatography, which are well-suited for the separation of non-polar compounds like alkanes and their isomers. Additionally, a protocol for the assessment of purity using Gas Chromatography-Mass Spectrometry (GC-MS) is included.

Data Presentation

The following table summarizes the expected quantitative data from the purification of a crude sample of this compound using the protocols detailed in this document. The initial crude sample is assumed to have a purity of approximately 85%, with the main impurities being isomeric C13 alkanes.

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)Processing Time (per 10 g scale)
Fractional Distillation ~85>95~70-804-6 hours
Normal-Phase Flash Chromatography ~85>98~60-702-3 hours

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of crude this compound by fractional distillation, leveraging differences in the boiling points of the components. The predicted boiling point of this compound is approximately 211°C. Isomeric impurities are expected to have slightly different boiling points, allowing for their separation.

Materials:

  • Crude this compound

  • Round-bottom flask (appropriate size for the sample volume)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation if compounds are high-boiling or heat-sensitive)

  • Glass wool for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Wrap the fractionating column and distillation head with glass wool to minimize heat loss.

    • Gently heat the flask using the heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities, in a separate receiving flask.

    • As the temperature stabilizes near the boiling point of this compound (approx. 211°C), change to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate by carefully controlling the heating. A rate of 1-2 drops per second is recommended.

    • Monitor the temperature closely. A sharp drop in temperature indicates that the main component has distilled.

  • Fraction Collection: Stop the distillation after the main fraction has been collected and before the temperature begins to rise again, which would indicate the distillation of higher-boiling impurities.

  • Analysis: Analyze the purity of the collected fraction using GC-MS (see Protocol 3).

Protocol 2: Purification by Normal-Phase Flash Chromatography

This protocol is suitable for the separation of this compound from its non-polar isomers and other impurities based on their differential adsorption to a polar stationary phase.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Glass chromatography column

  • Sand (acid-washed)

  • Eluent: Hexane (B92381) or a mixture of hexanes and a slightly more polar solvent like diethyl ether (e.g., 99:1 hexane:diethyl ether).

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Drain the excess eluent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using an air or nitrogen line to force the eluent through the column at a steady rate.

    • Collect fractions in separate tubes or flasks.

  • Fraction Analysis:

    • Monitor the elution of the compounds using thin-layer chromatography (TLC) if applicable, or by collecting fractions of a specific volume.

    • Since alkanes are not UV-active, TLC visualization can be achieved using a potassium permanganate (B83412) stain.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Analysis: Assess the purity of the final product using GC-MS (see Protocol 3).

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the method for analyzing the purity of the crude and purified samples of this compound.

Materials:

  • Sample of this compound (crude or purified)

  • Volumetric flask

  • Solvent (e.g., hexane or dichloromethane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or HP-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes

        • Ramp: 10°C/min to 250°C

        • Hold at 250°C for 5 minutes

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the sample as the percentage of the peak area of this compound relative to the total peak area of all components.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Crude_Product Crude this compound (Purity: ~85%) Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Method 1 Flash_Chromatography Normal-Phase Flash Chromatography Crude_Product->Flash_Chromatography Method 2 GC_MS_Analysis GC-MS Purity Analysis Fractional_Distillation->GC_MS_Analysis Flash_Chromatography->GC_MS_Analysis Pure_Product_FD Purified Product (Purity: >95%) GC_MS_Analysis->Pure_Product_FD Pure_Product_FC Purified Product (Purity: >98%) GC_MS_Analysis->Pure_Product_FC

Caption: Experimental workflow for the purification and analysis of this compound.

Logical_Relationship Crude_Sample Crude this compound (Contains Isomers & Impurities) Purification_Goal Goal: Isolate Target Compound Crude_Sample->Purification_Goal Method_Selection Select Purification Method Purification_Goal->Method_Selection Fractional_Distillation Fractional Distillation (Based on Boiling Point Differences) Method_Selection->Fractional_Distillation Flash_Chromatography Flash Chromatography (Based on Polarity Differences) Method_Selection->Flash_Chromatography Purity_Assessment Purity Assessment (GC-MS) Fractional_Distillation->Purity_Assessment Flash_Chromatography->Purity_Assessment Pure_Product Pure this compound Purity_Assessment->Pure_Product

Caption: Logical relationship of the steps involved in the purification process.

Handling and storage procedures for 5-(2-Methylpropyl)nonane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and potential laboratory applications of 5-(2-Methylpropyl)nonane. This information is intended to ensure laboratory safety and proper use of this compound in a research setting.

Chemical and Physical Properties

This compound is a branched alkane with the chemical formula C13H28.[1] While specific experimental data is limited, the following table summarizes its key physical and chemical properties, primarily based on predicted values.

PropertyValueSource
CAS Number 62185-53-9[2][3]
Molecular Formula C13H28[2][3]
Molecular Weight 184.36 g/mol [2][3]
Predicted Boiling Point 210.9 ± 7.0 °C[1][2][3]
Predicted Density 0.755 ± 0.06 g/cm³[1][2][3]
Appearance Colorless liquid (presumed)
Solubility Insoluble in water; Soluble in nonpolar organic solvents[1]

Safety, Handling, and Storage Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should always be conducted before handling this compound. The following PPE is recommended as a minimum standard:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Body Protection Laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator with an organic vapor cartridge may be necessary.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapors.

  • Keep away from heat, sparks, and open flames.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Ground and bond containers when transferring material to prevent static electricity buildup.

  • Wash hands thoroughly after handling.

Storage Procedures
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.

  • Store separately from oxidizing agents and other incompatible materials.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The vapor is heavier than air and may travel along the ground; distant ignition is possible.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as hazardous waste.

Laboratory Application: Gas Chromatography (GC) Reference Standard

Due to its defined structure, this compound is a suitable reference compound for the qualitative and quantitative analysis of complex hydrocarbon mixtures, such as fuels and environmental samples, using gas chromatography.

Experimental Protocol: Analysis of Hydrocarbon Mixtures by GC-MS

This protocol outlines a general procedure for using this compound as a reference standard in the gas chromatography-mass spectrometry (GC-MS) analysis of a hydrocarbon sample.

Objective: To identify and quantify the presence of this compound in a complex hydrocarbon mixture.

Materials:

  • This compound (as a reference standard)

  • Hydrocarbon sample for analysis

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane) for dilution

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar column like DB-1 or HP-5ms)

  • Standard laboratory glassware

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 µg/mL.

    • Perform serial dilutions to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the hydrocarbon sample and dissolve it in a known volume of the solvent.

    • If necessary, perform a cleanup procedure to remove any interfering matrix components.

    • Dilute the sample to a concentration that is expected to fall within the range of the calibration standards.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with the appropriate analytical parameters (a hypothetical set of parameters is provided in the table below).

    • Inject a blank (solvent only) to ensure the system is clean.

    • Inject the prepared calibration standards, starting with the lowest concentration.

    • Inject the prepared sample solution.

GC-MS ParameterExample Value
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu
  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatograms of the standards and the sample based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Diagrams

Handling_and_Storage_Workflow cluster_Handling Handling Procedures cluster_Storage Storage Procedures node_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) node_ventilation Work in a Well-Ventilated Area (Fume Hood) node_ppe->node_ventilation node_ignition Avoid Ignition Sources (Heat, Sparks, Flames) node_ventilation->node_ignition node_transfer Ground and Bond Containers During Transfer node_ignition->node_transfer node_wash Wash Hands Thoroughly After Handling node_transfer->node_wash node_container Store in Tightly Closed Container node_location Cool, Dry, Well-Ventilated Area node_container->node_location node_incompatible Store Away from Incompatible Materials node_location->node_incompatible GC_Analysis_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data Data Processing node_std_prep Prepare Calibration Standards of this compound node_gcms Inject Standards and Sample into GC-MS node_std_prep->node_gcms node_sample_prep Prepare Hydrocarbon Sample Solution node_sample_prep->node_gcms node_calibration Generate Calibration Curve node_gcms->node_calibration node_quantify Identify and Quantify Analyte node_calibration->node_quantify

References

Application Notes: Enhanced Analysis of 5-(2-Methylpropyl)nonane Through a Two-Step Functionalization and Derivatization Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2-Methylpropyl)nonane is a saturated branched-chain alkane, a class of compounds often found in complex hydrocarbon mixtures such as petroleum products and environmental samples.[1][2][3] Due to their non-polar nature and lack of functional groups, these compounds can be challenging to analyze with high sensitivity and selectivity using standard chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] Derivatization, a process of chemically modifying a compound to enhance its analytical properties, is a common strategy to overcome these challenges.[5][6][7] However, the chemical inertness of alkanes prevents direct derivatization using common reagents that target active hydrogens, such as those in hydroxyl, amino, or carboxyl groups.[8]

This application note describes a two-step strategy for the improved analysis of this compound. The first step involves functionalization of the alkane to introduce a hydroxyl group, followed by a second derivatization step to convert the hydroxylated intermediate into a more volatile and readily detectable derivative for GC-MS analysis. This approach significantly enhances the chromatographic peak shape, increases sensitivity, and allows for more confident identification and quantification.

Principle

The core of this method is the introduction of a reactive "handle" onto the inert alkane backbone. This is achieved through a controlled oxidation reaction, which selectively introduces a hydroxyl group (-OH) to form an alcohol, 5-(2-Methylpropyl)nonan-x-ol. This intermediate is then amenable to derivatization. Silylation, a robust and widely used derivatization technique, is employed to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[5] The resulting TMS ether is more volatile, less polar, and more thermally stable than the parent alcohol, leading to improved chromatographic performance and mass spectral characteristics.[4][5]

Applications

This methodology is applicable to a wide range of research and industrial settings, including:

  • Petroleum and Geochemical Analysis: Detailed characterization of branched alkanes in crude oil and refined products.

  • Environmental Monitoring: Sensitive detection and quantification of hydrocarbon contaminants in soil and water samples.

  • Forensic Science: Analysis of accelerants and other hydrocarbon-based evidence.

  • Metabolomics: Although less common for alkanes, derivatization can aid in the identification of hydrocarbon metabolites.[9][10]

Experimental Protocols

I. Functionalization: Hydroxylation of this compound

This protocol describes a representative method for introducing a hydroxyl group onto the alkane chain using a hypothetical selective oxidation catalyst. Note: The development of highly selective catalysts for alkane oxidation is an active area of research; this protocol is a generalized representation.

Materials:

  • This compound standard

  • Selective oxidation catalyst (e.g., a supported metal catalyst or a biocatalyst)

  • Anhydrous solvent (e.g., dichloromethane)

  • Oxidizing agent (e.g., molecular oxygen or a peroxide)

  • Quenching agent (e.g., sodium sulfite (B76179) solution)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vessel equipped with a stirrer and gas inlet

Procedure:

  • Dissolve a known amount of this compound in the anhydrous solvent in the reaction vessel.

  • Add the selective oxidation catalyst to the solution.

  • Purge the vessel with an inert gas (e.g., argon) and then introduce the oxidizing agent at a controlled rate.

  • Maintain the reaction at a specific temperature and pressure for a defined period to allow for controlled oxidation.

  • After the reaction period, quench the reaction by adding the quenching agent.

  • Extract the organic phase using the extraction solvent.

  • Wash the organic phase with brine and dry it over the drying agent.

  • Concentrate the solution under a gentle stream of nitrogen to obtain the hydroxylated product, 5-(2-Methylpropyl)nonan-x-ol.

II. Derivatization: Silylation of Hydroxylated this compound

This protocol details the conversion of the hydroxylated intermediate to its trimethylsilyl (TMS) ether derivative.

Materials:

  • Hydroxylated this compound (from Protocol I)

  • Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Dissolve the dried hydroxylated product in the anhydrous solvent in a reaction vial.

  • Add an excess of the BSTFA + 1% TMCS reagent to the vial. A molar ratio of at least 2:1 of silylating reagent to active hydrogens is recommended.

  • Seal the vial tightly and heat it at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

III. GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Data Presentation

Table 1: Comparison of Chromatographic and Mass Spectrometric Data Before and After Derivatization.

AnalyteRetention Time (min)Peak ShapeKey Mass Fragments (m/z)Limit of Detection (LOD)
This compound (Underivatized)12.5Good43, 57, 71, 85, 184High
5-(2-Methylpropyl)nonan-x-ol (Hydroxylated Intermediate)14.2Tailing[M-H₂O]+, characteristic alcohol fragmentsModerate
TMS-ether of 5-(2-Methylpropyl)nonan-x-ol (Derivatized)13.1Symmetrical[M-15]+, 73, characteristic silyl (B83357) fragmentsLow

Visualizations

Derivatization_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Derivatization cluster_2 Step 3: Analysis Alkane This compound Alcohol 5-(2-Methylpropyl)nonan-x-ol Alkane->Alcohol Controlled Oxidation Derivatized TMS-ether Derivative Alcohol->Derivatized Silylation (BSTFA + TMCS) GCMS GC-MS Analysis Derivatized->GCMS

Caption: Workflow for the analysis of this compound.

Signaling_Pathway Inert_Alkane Inert Alkane (Poor GC performance) Functionalization Functionalization (e.g., Hydroxylation) Inert_Alkane->Functionalization Introduces -OH group Derivatization Derivatization (e.g., Silylation) Functionalization->Derivatization Targets -OH group Analyzable_Derivative Analyzable Derivative (Improved GC performance) Derivatization->Analyzable_Derivative Increases Volatility & Thermal Stability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-(2-Methylpropyl)nonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most promising method for synthesizing this compound with a high yield?

A1: The Corey-House synthesis is considered one of the most effective methods for preparing unsymmetrical alkanes like this compound, generally offering high yields. This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. For the synthesis of this compound, this would typically involve the reaction of lithium di(isobutyl)cuprate with 1-bromopentane (B41390) or a similar corresponding pairing.

Q2: Can I use a Grignard reaction to synthesize this compound?

A2: Yes, a Grignard reaction is a viable pathway. The synthesis involves two main steps:

  • Formation of a tertiary alcohol: Reacting a Grignard reagent, such as isobutylmagnesium bromide, with a ketone like 5-nonanone (B165733) (or pentylmagnesium bromide with 2-methyl-4-heptanone) will produce the corresponding tertiary alcohol, 5-(2-methylpropyl)nonan-5-ol. This step can achieve yields in the range of 63-76%.

  • Reduction of the alcohol: The resulting tertiary alcohol must then be reduced to the final alkane. This can be achieved through a dehydration reaction to form an alkene, followed by catalytic hydrogenation.

Q3: Is the Wurtz reaction a suitable method for this synthesis?

A3: The Wurtz reaction is generally not recommended for the synthesis of unsymmetrical alkanes like this compound.[1][2][3] When two different alkyl halides are used, the reaction produces a mixture of three different alkanes (R-R, R'-R', and R-R'), which are often difficult to separate due to their similar boiling points.[1][2][3] This leads to a low yield of the desired product.[1][2][3]

Q4: What are the challenges with using Friedel-Crafts alkylation for this synthesis?

A4: Friedel-Crafts alkylation is prone to carbocation rearrangements. When using an alkyl halide that can form a less stable primary or secondary carbocation, it will likely rearrange to a more stable carbocation before alkylating the aromatic ring. This will result in a mixture of structural isomers rather than the desired this compound.

Troubleshooting Guides

Issue: Low Yield in Corey-House Synthesis
Possible Cause Troubleshooting Steps
Impure or improperly prepared Gilman reagent Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (argon or nitrogen). Use freshly prepared or titrated organolithium reagents. Ensure the copper(I) iodide is pure and dry.
Side reactions with the alkyl halide The alkyl halide should be primary for the best results. Secondary and tertiary alkyl halides can lead to elimination side reactions, reducing the yield.
Suboptimal reaction temperature The formation of the Gilman reagent and the subsequent coupling reaction are typically carried out at low temperatures (e.g., -78 °C to 0 °C). Ensure proper temperature control throughout the reaction.
Presence of moisture or oxygen Gilman reagents are highly reactive towards water and oxygen. Use anhydrous solvents and maintain a strictly inert atmosphere.
Issue: Incomplete Reaction or Low Yield in Grignard Synthesis
Possible Cause Troubleshooting Steps
Grignard reagent failed to form Ensure magnesium turnings are fresh and activated. All glassware must be rigorously dried, and anhydrous ether or THF should be used as the solvent. A small crystal of iodine can be added to initiate the reaction.
Wurtz coupling side reaction This can occur between the Grignard reagent and the alkyl halide starting material. To minimize this, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.
Low yield in the reduction of the tertiary alcohol Ensure the dehydration step to the alkene goes to completion. For the hydrogenation step, use an appropriate catalyst (e.g., Pd/C) and ensure the system is free of catalyst poisons.
Issue: Product Contamination with Isomers
Possible Cause Troubleshooting Steps
Isomer formation during synthesis This is a common issue in Friedel-Crafts alkylation due to carbocation rearrangements. It is highly recommended to use a more selective method like the Corey-House synthesis.
Inadequate purification The boiling points of branched alkane isomers are often very close, making separation by simple distillation challenging. Use fractional distillation with a high-efficiency column. For high purity, preparative gas chromatography (preparative GC) is an effective technique.

Experimental Protocols

Method 1: Corey-House Synthesis (Recommended)

This method provides a high-yield route to this compound.

Step 1: Preparation of Lithium di(isobutyl)cuprate (Gilman Reagent)

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, place lithium metal in anhydrous diethyl ether.

  • Slowly add isobutyl bromide dropwise while maintaining the temperature below 0 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the formation of isobutyllithium (B1630937).

  • In a separate flame-dried flask under nitrogen, suspend copper(I) iodide in anhydrous diethyl ether and cool to -78 °C.

  • Slowly add two equivalents of the prepared isobutyllithium solution to the copper(I) iodide suspension.

  • Allow the mixture to warm slightly to form a clear solution of lithium di(isobutyl)cuprate.

Step 2: Coupling Reaction

  • Cool the Gilman reagent solution to 0 °C.

  • Slowly add one equivalent of 1-bromopentane to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Purify the product by fractional distillation.

Method 2: Grignard Reaction and Reduction

This two-stage method is a viable alternative.

Step 1: Synthesis of 5-(2-Methylpropyl)nonan-5-ol

  • Prepare isobutylmagnesium bromide by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether.

  • In a separate flask, dissolve 5-nonanone in anhydrous diethyl ether.

  • Slowly add the Grignard reagent to the ketone solution at 0 °C.

  • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting tertiary alcohol by vacuum distillation.

Expected Yield for Step 1: 63-76% for similar tertiary alcohols.

Step 2: Reduction of 5-(2-Methylpropyl)nonan-5-ol to this compound

  • The tertiary alcohol can be dehydrated to a mixture of alkenes using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating.

  • The resulting alkene mixture is then hydrogenated to the final alkane using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Expected Yield for Step 2: Hydrogenation of unhindered alkenes typically proceeds with high yields (>90%). The overall yield for this two-stage process will be the product of the yields of each step.

Characterization Data

Technique Expected Observations for this compound
¹H NMR Complex aliphatic region with overlapping multiplets. Characteristic signals for the methyl protons of the isobutyl group (a doublet) and the methine proton of the isobutyl group (a multiplet).
¹³C NMR Spectra are available in spectral databases.[4] The spectrum will show distinct signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS) The mass spectrum is characterized by a molecular ion peak (m/z 184).[4] The fragmentation pattern is indicative of the branched structure, with characteristic losses of alkyl fragments.[4][5][6][7][8] Common fragments would arise from cleavage at the branching point.
Gas Chromatography (GC) The retention time will depend on the column and conditions used. Co-injection with an authentic standard is recommended for confirmation. Isomers will have very similar retention times.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Yield start Low Yield of this compound synthesis_method Which synthesis method was used? start->synthesis_method corey_house Corey-House Synthesis synthesis_method->corey_house Corey-House grignard Grignard Route synthesis_method->grignard Grignard other_method Other (e.g., Wurtz, Friedel-Crafts) synthesis_method->other_method Other ch_issue Check Gilman Reagent Quality corey_house->ch_issue grignard_formation Confirm Grignard Reagent Formation grignard->grignard_formation wurtz_issue Expect Low Yield due to Side Products other_method->wurtz_issue fc_issue Expect Isomer Mixture due to Rearrangements other_method->fc_issue ch_conditions Verify Reaction Conditions (Temp., Anhydrous) ch_issue->ch_conditions ch_halide Check Alkyl Halide (Primary?) ch_conditions->ch_halide solution Purify by Fractional Distillation or Prep-GC ch_halide->solution grignard_reduction Check Efficiency of Dehydration/Reduction Steps grignard_formation->grignard_reduction grignard_reduction->solution wurtz_issue->solution fc_issue->solution

Caption: Troubleshooting workflow for low yield.

Synthetic Pathways Comparison

Synthesis_Pathways cluster_corey_house Corey-House Synthesis cluster_grignard Grignard Route cluster_wurtz Wurtz Reaction ch_start Isobutyl Halide + 1-Halopentane ch_reagent Formation of Lithium di(isobutyl)cuprate ch_start->ch_reagent ch_product This compound (High Yield) ch_reagent->ch_product grignard_start Isobutyl Halide + 5-Nonanone grignard_alcohol 5-(2-Methylpropyl)nonan-5-ol grignard_start->grignard_alcohol grignard_product This compound (Moderate Overall Yield) grignard_alcohol->grignard_product Dehydration/ Hydogenation wurtz_start Isobutyl Halide + 1-Halopentane wurtz_product Mixture of Alkanes (Low Yield of Target) wurtz_start->wurtz_product

Caption: Comparison of synthetic pathways.

References

Troubleshooting low purity in 5-(2-Methylpropyl)nonane samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Methylpropyl)nonane.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as 5-isobutylnonane, is a branched alkane with the chemical formula C13H28.[1][2] Its structure consists of a nine-carbon (nonane) backbone with a 2-methylpropyl (isobutyl) group attached to the fifth carbon.[1][2]

Q2: What are the primary applications of this compound in research and drug development?

As a highly branched alkane, this compound can serve as a reference compound in petrochemical analysis, a component in the formulation of non-polar solvents and lubricants, and a building block in organic synthesis. Its well-defined structure is also valuable for calibrating analytical instrumentation.

Q3: What are the common synthesis routes for this compound?

Common synthetic approaches for creating branched alkanes like this compound include the Corey-House synthesis and Grignard reactions.[3][4][5][6][7][8][9][10] These methods allow for the precise construction of carbon-carbon bonds to create the desired branched structure. Industrial production may also involve catalytic hydrogenation of unsaturated precursors or alkylation of nonane (B91170) derivatives.[1]

Q4: What are the main challenges in obtaining high-purity this compound?

A significant challenge is the potential for the formation of structural isomers during synthesis, which often have very similar physical properties, making them difficult to separate.[1] For instance, 5-methyl-5-propylnonane (B94480) is a key structural isomer with nearly identical physical properties.[1] Incomplete reactions or side reactions can also lead to impurities that are challenging to remove.

Troubleshooting Low Purity in this compound Samples

This section provides a systematic approach to diagnosing and resolving common purity issues encountered during the synthesis and purification of this compound.

Problem 1: Presence of multiple peaks of similar molecular weight in GC-MS analysis.

Possible Cause 1: Isomer Formation

  • Explanation: The synthesis method may have produced structural isomers of this compound. These isomers will have the same molecular weight but different branching, leading to distinct retention times in gas chromatography (GC).[1]

  • Solution:

    • Optimize Synthesis: Review and optimize the reaction conditions to favor the formation of the desired isomer. For instance, in a Corey-House synthesis, the choice of alkyl halides and the Gilman reagent is critical.[5][6]

    • High-Efficiency Purification: Employ high-resolution purification techniques such as fractional distillation under reduced pressure or preparative gas chromatography (preparative GC).[1]

Possible Cause 2: Incomplete Reaction

  • Explanation: The reaction may not have gone to completion, leaving starting materials or intermediate products in the final mixture.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or GC to ensure it proceeds to completion.

    • Purification: Use column chromatography to separate the desired product from unreacted starting materials.

Problem 2: Presence of lower molecular weight impurities.

Possible Cause: Side Reactions or Degradation

  • Explanation: Side reactions such as elimination or fragmentation may occur during synthesis, or the product may degrade during workup or purification if exposed to excessive heat.

  • Solution:

    • Control Reaction Temperature: Maintain strict temperature control throughout the synthesis and purification process.

    • Mild Purification Techniques: Utilize purification methods that do not require high temperatures, such as column chromatography at room temperature.

Problem 3: Broad or tailing peaks in GC analysis.

Possible Cause 1: Contamination of GC System

  • Explanation: The GC column or injector may be contaminated with non-volatile residues from previous analyses.

  • Solution:

    • System Maintenance: Bake out the GC column and clean the injector port according to the manufacturer's instructions.

Possible Cause 2: Sample Matrix Effects

  • Explanation: The sample may contain non-volatile impurities that are affecting the chromatographic separation.

  • Solution:

    • Sample Preparation: Purify the sample using a technique like solid-phase extraction (SPE) to remove interfering substances before GC analysis.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Corey-House Synthesis

This protocol provides a general procedure for the synthesis of this compound.

Materials:

Procedure:

  • Preparation of Gilman Reagent (Lithium Diisobutylcuprate):

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add lithium metal turnings to anhydrous diethyl ether.

    • Slowly add 1-bromo-2-methylpropane to the stirring suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

    • After the lithium has been consumed, cool the resulting alkyllithium solution in an ice-salt bath.

    • In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether and cool in an ice-salt bath.

    • Slowly transfer the alkyllithium solution to the copper(I) iodide suspension via cannula. The formation of the Gilman reagent is indicated by a color change.

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent, slowly add 1-bromopentane at a low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by GC.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation.

Protocol 2: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as hexane (B92381) (e.g., 1 mg/mL).

  • Injection: Inject the sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by the area percent method, assuming all components have a similar response factor. For higher accuracy, use a calibrated internal or external standard method.[12]

Data Presentation

Table 1: Physical Properties of this compound and a Key Isomer

PropertyThis compound5-Methyl-5-propylnonane
Molecular Formula C13H28C13H28
Molecular Weight ( g/mol ) 184.36184.36
Predicted Boiling Point (°C) 210.9 ± 7.0Similar to this compound
CAS Number 62185-53-917312-75-3

Table 2: Typical GC-FID Parameters for Purity Analysis

ParameterSetting
Column Type Non-polar (e.g., HP-5)
Column Length 30 m
Internal Diameter 0.32 mm
Film Thickness 0.25 µm
Carrier Gas Helium
Flow Rate 1.5 mL/min
Injector Temperature 250°C
Detector Temperature 300°C
Oven Program 50°C (2 min), then 10°C/min to 250°C (5 min)

Visualizations

Troubleshooting_Workflow start Low Purity Detected check_gcms Analyze by GC-MS start->check_gcms isomers Multiple peaks of same MW? check_gcms->isomers Check for... low_mw Lower MW peaks present? isomers->low_mw No optimize_synthesis Optimize Synthesis Conditions isomers->optimize_synthesis Yes broad_peaks Broad/tailing peaks? low_mw->broad_peaks No control_temp Control Reaction/Purification Temp. low_mw->control_temp Yes clean_gc Clean GC System broad_peaks->clean_gc Yes end High Purity Sample broad_peaks->end No high_res_purification Use High-Resolution Purification (Fractional Distillation / Prep GC) optimize_synthesis->high_res_purification high_res_purification->end mild_purification Use Mild Purification Methods control_temp->mild_purification mild_purification->end purify_sample Pre-purify Sample (e.g., SPE) clean_gc->purify_sample purify_sample->end

Caption: Troubleshooting workflow for low purity samples.

Corey_House_Synthesis start Start Synthesis alkyl_halide1 Alkyl Halide 1 (e.g., isobutyl bromide) start->alkyl_halide1 lithium Lithium Metal start->lithium form_alkyllithium Form Alkyllithium alkyl_halide1->form_alkyllithium lithium->form_alkyllithium form_gilman Form Gilman Reagent (Lithium Dialkylcuprate) form_alkyllithium->form_gilman cui Copper(I) Iodide cui->form_gilman coupling Coupling Reaction form_gilman->coupling alkyl_halide2 Alkyl Halide 2 (e.g., 1-bromopentane) alkyl_halide2->coupling workup Aqueous Workup coupling->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product

Caption: Experimental workflow for Corey-House synthesis.

References

Technical Support Center: Optimizing Reactions of 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing temperature and pressure for reactions involving 5-(2-Methylpropyl)nonane, a C13 branched alkane. The primary focus is on hydroisomerization, a key reaction for improving fuel and lubricant properties.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the hydroisomerization of this compound and similar long-chain alkanes.

IssuePossible CauseRecommended Action
Low Conversion of this compound Inadequate Reaction Temperature: The temperature may be too low to achieve a sufficient reaction rate.Gradually increase the reaction temperature in increments of 10-20°C. Note that excessively high temperatures can lead to increased cracking.[1]
Catalyst Deactivation: Coke formation on the catalyst surface can block active sites.[2][3][4][5]- Increase hydrogen partial pressure to suppress coke formation. - Perform catalyst regeneration through controlled oxidation (calcination). - Consider using a catalyst with hierarchical porosity to improve diffusion and reduce coking.
Insufficient Catalyst Acidity: The catalyst may not have enough acid sites to effectively promote isomerization.Select a zeolite catalyst with a higher density of Brønsted acid sites, such as ZSM-12 or Beta zeolites.[6][7]
Low Selectivity to Isomers (High Cracking) Excessive Reaction Temperature: High temperatures favor cracking reactions (β-scission) over isomerization.[1]Lower the reaction temperature. Isomerization is a slightly exothermic reaction, and lower temperatures thermodynamically favor the formation of branched isomers.[2]
High Catalyst Acidity: Strong acid sites can promote cracking of the carbocation intermediates.- Use a catalyst with milder acidity. - Modify the zeolite catalyst to reduce its acidity, for example, through alkali treatment.[6]
Low Hydrogen Pressure: Insufficient hydrogen pressure can lead to the formation of unsaturated coke precursors and promote cracking.Increase the hydrogen partial pressure. A higher H2/hydrocarbon ratio helps to keep the metal sites on the catalyst reduced and suppresses side reactions.
Rapid Catalyst Deactivation Coke Formation: The primary cause of deactivation in alkane isomerization is the deposition of carbonaceous materials (coke) on the catalyst surface.[2][3][4][5][8]- Optimize the reaction temperature and hydrogen pressure to minimize coke formation. - Use a catalyst with a well-balanced metal-to-acid site ratio. - Employ a continuous flow reactor with a high hydrogen-to-hydrocarbon feed ratio to sweep away coke precursors.
Metal Sintering: At very high temperatures, the metal particles (e.g., Platinum) on the catalyst can agglomerate, reducing the active metal surface area.Operate within the recommended temperature range for the specific catalyst. Ensure proper catalyst preparation and dispersion of the metal.
Poor Product Quality (Undesirable Isomer Distribution) Inappropriate Catalyst Pore Structure: The shape and size of the zeolite pores influence the types of isomers formed.Select a zeolite with an optimal pore size for the desired branched isomers. For instance, ZSM-12 is known to favor the formation of multi-branched isomers.[7][9]
Reaction Not at Equilibrium: The reaction time may be too short to achieve the desired isomer distribution.Increase the residence time of the reactants in the reactor by decreasing the weight hourly space velocity (WHSV).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing temperature and pressure in this compound reactions?

A1: The main objective is to maximize the yield of desired branched isomers while minimizing side reactions, particularly hydrocracking, which breaks down the molecule into smaller, lower-value products. Temperature and pressure are critical parameters that control the rates of these competing reactions.

Q2: What is the typical temperature range for the hydroisomerization of long-chain alkanes like this compound?

A2: The optimal temperature for hydroisomerization of long-chain alkanes over platinum-supported bifunctional catalysts is typically in the range of 220-310°C.[10] Lower temperatures generally favor higher selectivity towards isomers, but also result in lower conversion rates.[2]

Q3: How does pressure influence the hydroisomerization reaction?

A3: Higher hydrogen pressure generally has a positive effect on hydroisomerization. It suppresses the formation of coke, which deactivates the catalyst, and can improve the selectivity towards isomers by promoting the hydrogenation of olefin intermediates and inhibiting cracking reactions.[4] Typical pressures for this process range from 20 to 60 bar.[10]

Q4: What type of catalyst is most effective for the hydroisomerization of this compound?

A4: Bifunctional catalysts are the most effective. These catalysts consist of a noble metal (typically platinum or palladium) for hydrogenation/dehydrogenation functions, supported on an acidic material, usually a zeolite (like ZSM-22, ZSM-12, or Beta), which provides the acid sites for the skeletal rearrangement (isomerization).[6][11]

Q5: What are the main side reactions to be aware of during the hydroisomerization of this compound?

A5: The primary side reaction is hydrocracking, where the C13 chain is broken into smaller alkanes.[2] Other potential side reactions include alkylation and coke formation, which leads to catalyst deactivation.[2]

Q6: How can I control the selectivity between mono- and multi-branched isomers?

A6: The selectivity towards mono- or multi-branched isomers is influenced by the catalyst's pore structure and the reaction conditions. Zeolites with larger pores, like ZSM-12, tend to favor the formation of bulkier, multi-branched isomers.[7][9] Higher conversion levels, often achieved at higher temperatures or longer residence times, can also lead to a higher proportion of multi-branched isomers.

Quantitative Data on Long-Chain Alkane Hydroisomerization

The following tables summarize key quantitative data from studies on the hydroisomerization of long-chain alkanes, which can serve as a reference for optimizing reactions of this compound (a C13 alkane).

Table 1: Effect of Catalyst and Temperature on n-Dodecane (C12) Hydroisomerization

CatalystTemperature (°C)Pressure (bar)Conversion (%)Isomer Yield (%)Reference
Ni2P-SAPO-11350207365[6]
Pt-H-ZSM-22/ZSM-23320--68[6]
Pt-SAPO-11 (alkali-leached)280208070[6]
Pt-ZSM-22 (citric acid treated)2801-74[6]

Table 2: Effect of Catalyst and Temperature on n-Hexadecane (C16) Hydroisomerization

CatalystTemperature (°C)Pressure (bar)Conversion (%)Isomer Yield (%)Reference
Pt-H-Beta (Si/Al=26)220309072[6]
Pt-H-Beta (Si/Al=15)--6044[6]
Pt-SAPO-1129060-80[6]
Pt-Pd/H-beta220-2255080~70 (mono- and multi-branched)[12][13]

Experimental Protocols

General Protocol for Hydroisomerization of this compound

This protocol outlines a general procedure for the hydroisomerization of this compound in a fixed-bed continuous-flow reactor.

1. Catalyst Preparation and Activation:

  • A bifunctional catalyst, such as 0.5 wt% Pt supported on a zeolite (e.g., H-ZSM-12 or H-Beta), is typically used.

  • The catalyst is loaded into a stainless-steel reactor.

  • Prior to the reaction, the catalyst is activated in situ. This usually involves calcination in flowing dry air at a high temperature (e.g., 400-500°C) for several hours to remove any adsorbed water and impurities, followed by reduction in flowing hydrogen at a similar temperature to reduce the platinum species to their active metallic state.

2. Reaction Setup:

  • The reactor is part of a high-pressure, continuous-flow system equipped with mass flow controllers for gas and liquid feeds, a back-pressure regulator to maintain the desired pressure, and a furnace to control the reaction temperature.

  • This compound is fed into the reactor as a liquid using a high-pressure pump.

  • Hydrogen gas is co-fed with the liquid reactant at a specified molar ratio (e.g., H2/hydrocarbon ratio of 10-20).

3. Reaction Conditions:

  • Temperature: The reactor is heated to the desired reaction temperature, typically in the range of 220-310°C.

  • Pressure: The system is pressurized with hydrogen to the desired level, typically between 20 and 60 bar.

  • Weight Hourly Space Velocity (WHSV): The liquid feed rate is adjusted to achieve the desired WHSV, which is the mass flow rate of the feed divided by the mass of the catalyst. A typical WHSV for this type of reaction is in the range of 1-5 h⁻¹.

4. Product Collection and Analysis:

  • The reactor effluent is cooled, and the gas and liquid products are separated.

  • The liquid products are collected periodically and analyzed by gas chromatography (GC) to determine the conversion of this compound and the selectivity to various isomers and cracking products.

  • The gaseous products can also be analyzed by GC to quantify the extent of cracking.

5. Data Analysis:

  • Conversion: Calculated as the percentage of this compound that has reacted.

  • Selectivity: Calculated as the percentage of the reacted this compound that has been converted into a specific product (e.g., a particular isomer).

  • Yield: Calculated as the conversion multiplied by the selectivity for a specific product.

Visualizations

Hydroisomerization_Pathway This compound This compound Dehydrogenation (Metal Site) Dehydrogenation (Metal Site) This compound->Dehydrogenation (Metal Site) Alkene Intermediate Alkene Intermediate Dehydrogenation (Metal Site)->Alkene Intermediate Protonation (Acid Site) Protonation (Acid Site) Alkene Intermediate->Protonation (Acid Site) Carbocation Intermediate Carbocation Intermediate Protonation (Acid Site)->Carbocation Intermediate Isomerization (Skeletal Rearrangement) Isomerization (Skeletal Rearrangement) Carbocation Intermediate->Isomerization (Skeletal Rearrangement) Cracking (Side Reaction) Cracking (Side Reaction) Carbocation Intermediate->Cracking (Side Reaction) Isomeric Carbocation Isomeric Carbocation Isomerization (Skeletal Rearrangement)->Isomeric Carbocation Deprotonation (Acid Site) Deprotonation (Acid Site) Isomeric Carbocation->Deprotonation (Acid Site) Isomeric Alkene Isomeric Alkene Deprotonation (Acid Site)->Isomeric Alkene Hydrogenation (Metal Site) Hydrogenation (Metal Site) Isomeric Alkene->Hydrogenation (Metal Site) Branched Isomers Branched Isomers Hydrogenation (Metal Site)->Branched Isomers

Caption: Hydroisomerization reaction pathway for this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Loading Catalyst Loading Activation (Calcination & Reduction) Activation (Calcination & Reduction) Catalyst Loading->Activation (Calcination & Reduction) Set Temperature & Pressure Set Temperature & Pressure Activation (Calcination & Reduction)->Set Temperature & Pressure Introduce Reactants (Alkane + H2) Introduce Reactants (Alkane + H2) Set Temperature & Pressure->Introduce Reactants (Alkane + H2) Maintain WHSV Maintain WHSV Introduce Reactants (Alkane + H2)->Maintain WHSV Product Collection Product Collection Maintain WHSV->Product Collection Gas Chromatography (GC) Gas Chromatography (GC) Product Collection->Gas Chromatography (GC) Data Analysis (Conversion, Selectivity, Yield) Data Analysis (Conversion, Selectivity, Yield) Gas Chromatography (GC)->Data Analysis (Conversion, Selectivity, Yield)

Caption: General experimental workflow for hydroisomerization.

References

Identifying and removing byproducts from 5-(2-Methylpropyl)nonane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-methylpropyl)nonane. The focus is on the identification and removal of common byproducts.

Troubleshooting Guide

Issue: Low or No Yield of this compound

Potential Cause Recommended Solution
1. Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the initiation of the Grignard reaction.Activation of Magnesium: Before adding the alkyl halide, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating under an inert atmosphere until the iodine color disappears indicates activation.
2. Wet Glassware or Solvents: Grignard reagents are highly basic and will react with any protic source, such as water, which quenches the reagent and reduces the yield.Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven ( >120°C) or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
3. Slow or No Initiation of Grignard Formation: The reaction between the alkyl halide and magnesium fails to start.Initiation Techniques: Add a small portion of the alkyl halide solution to the activated magnesium. If the reaction doesn't start (indicated by gentle reflux or a color change), gentle warming or sonication may be necessary to initiate the reaction.
4. Wurtz Coupling Side Reaction: The Grignard reagent reacts with the starting alkyl halide, leading to homocoupled byproducts instead of the desired cross-coupled product.Slow Addition and Dilution: Add the alkyl halide dropwise to the magnesium suspension at a rate that maintains a gentle, controlled reflux. This prevents a high local concentration of the alkyl halide. Using a sufficient volume of solvent also helps to keep the reactants diluted.

Issue: Presence of Significant Byproducts in the Crude Product

Observed Byproduct (via GC-MS) Likely Cause Removal Strategy
Octadecane and/or 2,5-Dimethylhexane (B165582) Wurtz-type coupling of the starting alkyl halides.Fractional Distillation: These byproducts have significantly different boiling points from the desired product and can be separated.
Unreacted 1-Bromononane or 1-Bromo-2-methylpropane (B43306) Incomplete reaction or non-stoichiometric amounts of reagents.Fractional Distillation: The starting alkyl halides have different boiling points than the final product.
High Molecular Weight Hydrocarbons Multiple side reactions or polymerization.Column Chromatography: If distillation is ineffective, column chromatography can separate the nonpolar product from more complex or polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound in a laboratory setting?

A plausible and common laboratory synthesis involves a Grignard reaction. This can be approached in two ways:

  • Route A: Reaction of nonylmagnesium bromide with 1-bromo-2-methylpropane.

  • Route B: Reaction of isobutylmagnesium bromide with 1-bromononane.

Q2: What are the primary byproducts I should expect from this synthesis?

The most common byproducts are from Wurtz-type coupling reactions, where the Grignard reagent reacts with the starting alkyl halide. For the synthetic routes mentioned above, the expected byproducts are:

  • Octadecane (from the coupling of two nonyl groups)

  • 2,5-Dimethylhexane (from the coupling of two isobutyl groups) You may also have unreacted starting alkyl halides.

Q3: How can I identify the byproducts in my reaction mixture?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying the components of your crude product mixture. By comparing the mass spectra of the peaks in your chromatogram to a database, you can identify this compound and the various byproducts.

Q4: Is fractional distillation a suitable method for purification?

Yes, fractional distillation is a highly suitable method for purifying this compound from the common byproducts due to the significant differences in their boiling points.

Data Presentation

The following table summarizes the boiling points of this compound and its potential byproducts, which is crucial for planning the purification by fractional distillation.

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C13H28184.36~210.9
1-Bromo-2-methylpropaneC4H9Br137.02~91
2,5-DimethylhexaneC8H18114.23~109[1]
1-BromononaneC9H19Br207.15~201-221.6[2][3]
OctadecaneC18H38254.50~317[4][5][6][7][8]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of crude this compound from lower and higher boiling point impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a collection flask.

    • Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.

  • Procedure:

    • Place the crude reaction mixture into the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Slowly heat the flask using a heating mantle.

    • Fraction 1 (Low-boiling impurities): Collect the fraction that distills at a temperature corresponding to the lowest boiling point components, such as unreacted 1-bromo-2-methylpropane (~91°C) and 2,5-dimethylhexane (~109°C).

    • Fraction 2 (Intermediate fraction): As the temperature rises, there may be a fraction containing a mixture of components. It is advisable to collect this in a separate flask.

    • Fraction 3 (Desired Product): Collect the fraction that distills at a stable temperature around the boiling point of this compound (~210.9°C).

    • Residue (High-boiling impurities): Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of residue remains. This residue will contain higher boiling point byproducts like octadecane.

  • Analysis:

    • Analyze each collected fraction by GC-MS to determine its purity.

Protocol 2: Purification by Column Chromatography

This method is useful if distillation does not provide adequate separation or if other, more polar, impurities are present.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Insert a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica (B1680970) gel in a nonpolar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to aid packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., hexane).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with a nonpolar solvent (e.g., hexane). Alkanes are very nonpolar and will elute quickly.

    • Collect fractions in separate test tubes or flasks.

    • Since alkanes are colorless, monitor the fractions using Thin Layer Chromatography (TLC) or by analyzing small aliquots by GC-MS.

  • Solvent Removal:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Identification cluster_purification Purification synthesis Grignard Reaction: nonylMgBr + isobutyl-Br (or vice versa) workup Aqueous Workup (e.g., NH4Cl solution) synthesis->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying crude_product Crude Product drying->crude_product gcms GC-MS Analysis crude_product->gcms identification Identify Product and Byproducts (e.g., Wurtz coupling products) gcms->identification distillation Fractional Distillation gcms->distillation chromatography Column Chromatography (if needed) distillation->chromatography for difficult separations pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis, identification, and purification of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_byproducts Byproduct Issues cluster_purification Purification Strategy start Low Yield or Impure Product no_reaction No reaction initiation? start->no_reaction Check Yield wurtz Wurtz coupling products (e.g., octadecane) present? start->wurtz Check Purity activate_mg Activate Mg with I2 or 1,2-dibromoethane no_reaction->activate_mg Yes anhydrous Ensure anhydrous conditions no_reaction->anhydrous Yes no_reaction->wurtz No slow_addition Slowly add alkyl halide to dilute solution wurtz->slow_addition Yes unreacted_sm Unreacted starting material present? wurtz->unreacted_sm No check_stoichiometry Check stoichiometry and reaction time unreacted_sm->check_stoichiometry Yes purification_method Select Purification Method unreacted_sm->purification_method No fractional_distillation Fractional Distillation (based on boiling points) purification_method->fractional_distillation column_chromatography Column Chromatography (for non-volatile or similar boiling point impurities) purification_method->column_chromatography

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Preventing degradation of 5-(2-Methylpropyl)nonane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-(2-Methylpropyl)nonane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

I. Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the storage and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Change in Appearance (e.g., color, clarity) Oxidation or contamination.1. Immediately quarantine the affected batch. 2. Do not use in experiments. 3. Perform purity analysis using Gas Chromatography (GC) as outlined in the Experimental Protocols section. 4. Review storage conditions to ensure they meet the recommended guidelines (see FAQs).
Inconsistent Experimental Results Degradation of the compound leading to the presence of impurities.1. Verify the purity of the this compound stock using GC. 2. If impurities are detected, discard the stock and use a fresh, unopened container. 3. Ensure proper handling procedures are followed to prevent contamination during use.
Presence of Unexpected Peaks in Analytical Data (e.g., GC, NMR) Formation of degradation products such as alcohols, ketones, or aldehydes due to oxidation.1. Identify potential degradation products by comparing retention times with known standards or using mass spectrometry (GC-MS). 2. Investigate storage conditions, particularly exposure to light, heat, and oxygen. 3. Implement the use of inert gas (e.g., argon, nitrogen) for blanketing the headspace in the storage container.
Precipitate Formation at Low Temperatures The compound is approaching its freezing point.1. Gently warm the container to room temperature to redissolve the compound. 2. Ensure the storage temperature is maintained within the recommended range.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound, a branched alkane, is oxidation.[1] Alkanes are generally considered stable, but they can undergo slow oxidation, especially in the presence of initiators such as heat and light. This process typically proceeds through a free radical mechanism. The tertiary carbon-hydrogen bond in the 2-methylpropyl group is a potential site for initial oxidation, leading to the formation of hydroperoxides, which can then decompose to form alcohols, ketones, and aldehydes.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. The use of amber glass or opaque containers is recommended to protect the compound from light, which can accelerate oxidative degradation.

Q3: How can I check the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using gas chromatography (GC) with a flame ionization detector (FID). A non-polar capillary column is suitable for separating the parent compound from potential degradation products or other impurities. For more detailed identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. A detailed protocol is provided in the Experimental Protocols section.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents, as they can initiate and accelerate the degradation process. Contact with materials such as concentrated peroxides, nitric acid, and halogens should be avoided.

Q5: What is the expected shelf-life of this compound?

A5: When stored under the recommended conditions (cool, dark, inert atmosphere), this compound is expected to be stable for several years. However, the actual shelf-life can be affected by the purity of the initial material and the specific storage conditions. Regular purity checks are recommended for long-term storage.

III. Quantitative Data on Degradation

Table 1: Illustrative Purity of a C13 Branched Alkane under Different Storage Conditions

Storage ConditionInitial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)Purity after 12 Months (%)
2-8°C, Dark, Inert Atmosphere99.899.799.699.5
25°C, Dark, Air99.899.298.597.0
40°C, Dark, Air99.898.096.192.5
25°C, Exposed to UV Light, Air99.897.594.288.0

Note: This data is for illustrative purposes only and should not be considered as exact specifications for this compound.

IV. Experimental Protocols

Protocol 1: Determination of Purity by Gas Chromatography (GC)

Objective: To determine the purity of this compound and detect the presence of degradation products.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or pentane)

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in the chosen high-purity solvent.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: Inject the prepared sample into the GC.

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak corresponding to this compound.

    • The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Accelerated Stability Study

Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.

Procedure:

  • Sample Preparation: Aliquot the this compound sample into several sealed vials.

  • Stress Conditions: Expose the vials to various stress conditions in stability chambers. Recommended conditions include:

    • Elevated temperature: 40°C and 60°C

    • Photostability: Exposure to a controlled UV light source

    • Oxidative stress: Storage under an air atmosphere (compared to an inert atmosphere)

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the purity of the sample using the GC method described in Protocol 1.

  • Evaluation: Compare the purity of the stressed samples to a control sample stored under ideal conditions (2-8°C, dark, inert atmosphere). A significant decrease in purity indicates degradation.

V. Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_report Reporting Sample This compound Sample Dilution Dilute with Hexane Sample->Dilution GC_Injection Inject into GC Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Purity Report Calculation->Report

Caption: Workflow for Purity Analysis by Gas Chromatography.

Degradation_Pathway Alkane This compound Radical Alkyl Radical Alkane->Radical Initiation (Heat, Light) Peroxy_Radical Alkyl Peroxy Radical Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + R-H Alcohol Alcohol Hydroperoxide->Alcohol Decomposition Ketone_Aldehyde Ketone / Aldehyde Alcohol->Ketone_Aldehyde Further Oxidation

Caption: Simplified Oxidative Degradation Pathway of Branched Alkanes.

References

Refining GC column selection for better 5-(2-Methylpropyl)nonane separation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Refining GC Column Selection for Better 5-(2-Methylpropyl)nonane Separation

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal Gas Chromatography (GC) column for the analysis of this compound and related branched alkanes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a GC column for the separation of this compound?

A1: The most critical factor is the choice of the stationary phase. For non-polar analytes like this compound, a non-polar stationary phase is the industry standard. The separation of alkanes on non-polar phases primarily occurs based on their boiling points.[1] Since this compound is a branched alkane, it is crucial to select a column that can effectively resolve it from other structurally similar isomers that may be present in the sample.[1]

Q2: Which specific stationary phases are recommended for analyzing this compound?

A2: Non-polar stationary phases are the most suitable. Commonly used phases include:

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1): These are excellent general-purpose non-polar columns that separate compounds based on their boiling points.

  • (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5MS, Rtx-5): These are slightly more polar than 100% dimethylpolysiloxane and can offer different selectivity for branched alkanes. They are also robust and have low bleed, making them suitable for mass spectrometry (MS) detectors.[1]

  • High-temperature stable phases (e.g., DB-5ht): For high molecular weight branched alkanes that require high elution temperatures, columns with enhanced thermal stability are essential.[1]

Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of this compound?

A3: Column dimensions play a significant role in resolution and analysis time:

  • Length: A longer column increases the number of theoretical plates, leading to better resolution between closely eluting peaks. However, this also increases the analysis time.

  • Internal Diameter (ID): A smaller ID column provides higher efficiency and better resolution but has a lower sample capacity.

  • Film Thickness: A thicker film increases retention time and can improve the resolution of volatile compounds. For a higher boiling point compound like this compound (predicted boiling point of 210.9°C), a standard film thickness (0.25 - 0.50 µm) is generally appropriate.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem 1: Poor resolution or co-elution with other isomers.

Possible Cause Suggested Solution
Inappropriate stationary phase Ensure you are using a non-polar column (e.g., DB-1, DB-5). For complex mixtures of isomers, a column with a different selectivity, like a 5% phenyl phase, might provide better separation.
Sub-optimal oven temperature program A temperature ramp that is too fast can lead to poor separation. Try a slower ramp rate (e.g., 5°C/min) to allow for better interaction with the stationary phase. An initial oven temperature that is too high can also cause issues.
Incorrect carrier gas flow rate The flow rate of the carrier gas (e.g., Helium, Hydrogen) should be optimized for your column dimensions to achieve maximum efficiency. Flow rates that are too high or too low can cause peak broadening.
Column is too short If baseline separation is not achieved with method optimization, consider using a longer column (e.g., 60 m or 100 m) to increase resolving power.

Problem 2: Peak tailing.

Possible Cause Suggested Solution
Active sites in the GC system Use a deactivated inlet liner and ensure the column is properly conditioned. If the problem persists, consider using a column with ultra-inert properties.
Sample degradation Although less common for alkanes, ensure the injector temperature is not excessively high, which could cause thermal degradation of other components in the sample matrix.
Poor column installation A poorly cut or installed column can lead to peak distortion. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.

Problem 3: Ghost peaks in the chromatogram.

Possible Cause Suggested Solution
Contamination in the injector Clean the injector and replace the septum and liner.
Carryover from previous injections Run a solvent blank to check for carryover. If present, bake out the column at a high temperature (within its limit) to remove contaminants.
Contaminated carrier gas Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

Data Presentation

The following table provides a representative comparison of GC columns for the analysis of branched alkanes similar to this compound. Note: Actual retention times and resolution will vary depending on the specific instrument, conditions, and sample matrix.

Column Stationary Phase Dimensions Max Temperature (°C) Key Features Expected Performance for Branched Alkanes
Agilent J&W DB-1 100% Dimethylpolysiloxane30 m x 0.25 mm, 0.25 µm325/350General purpose, non-polar, separates by boiling point.Good separation of alkanes with different boiling points. May have limitations in resolving closely related isomers.
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl Polysiloxane30 m x 0.25 mm, 0.25 µm330/350Low bleed for MS, excellent inertness.[1]Provides slightly different selectivity than DB-1, which can be advantageous for isomer separation.
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxane30 m x 0.25 mm, 0.25 µm400High thermal stability, low bleed, robust for high boilers.[1]Ideal for analyses requiring high final oven temperatures, ensuring elution of all high molecular weight components.

Experimental Protocols

Protocol 1: General Screening of this compound

This protocol provides a starting point for the analysis of samples containing this compound.

  • Sample Preparation:

    • Accurately prepare a 10-100 ppm solution of the sample in a high-purity solvent such as hexane (B92381) or pentane.

    • If necessary, filter the sample to remove any particulate matter.

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: Rtx-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/Splitless, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • Detector Temperature: 300°C (FID) or as per MS transfer line requirements.

    • Injection Volume: 1 µL.

Mandatory Visualization

GC_Column_Selection_Workflow start Start: Define Analytical Goal (Separation of this compound) phase_selection Step 1: Stationary Phase Selection start->phase_selection non_polar Choose Non-Polar Phase (e.g., 100% Dimethylpolysiloxane or 5% Phenyl) phase_selection->non_polar dimensions Step 2: Column Dimensions non_polar->dimensions standard_dims Start with Standard Dimensions (30 m x 0.25 mm, 0.25 µm) dimensions->standard_dims optimization Step 3: Method Optimization standard_dims->optimization temp_program Optimize Temperature Program (Initial Temp, Ramp Rate) optimization->temp_program flow_rate Optimize Carrier Gas Flow Rate optimization->flow_rate evaluation Evaluate Separation temp_program->evaluation flow_rate->evaluation adequate Resolution Adequate? evaluation->adequate end End: Final Method adequate->end Yes troubleshoot Troubleshoot adequate->troubleshoot No longer_column Increase Column Length (e.g., 60 m) troubleshoot->longer_column smaller_id Decrease Column ID (e.g., 0.18 mm) troubleshoot->smaller_id longer_column->optimization smaller_id->optimization

Caption: Workflow for selecting and optimizing a GC column for this compound separation.

Troubleshooting_CoElution start Problem: Poor Resolution / Co-elution check_method Step 1: Check Method Parameters start->check_method temp_ramp Is Temperature Ramp Too Fast? check_method->temp_ramp slow_ramp Action: Decrease Ramp Rate temp_ramp->slow_ramp Yes flow_rate Is Flow Rate Optimal? temp_ramp->flow_rate No resolution_ok Resolution Improved? slow_ramp->resolution_ok optimize_flow Action: Optimize Flow Rate flow_rate->optimize_flow No check_column Step 2: Evaluate Column flow_rate->check_column Yes optimize_flow->resolution_ok column_length Is Column Long Enough? check_column->column_length increase_length Action: Use Longer Column column_length->increase_length No column_phase Is Stationary Phase Selective? column_length->column_phase Yes increase_length->resolution_ok change_phase Action: Try Alternative Non-Polar Phase (e.g., 5% Phenyl) column_phase->change_phase No column_phase->resolution_ok Yes change_phase->resolution_ok end Problem Solved resolution_ok->end Yes

Caption: Troubleshooting logic for resolving co-elution issues in branched alkane analysis.

References

Interpreting unexpected peaks in the NMR spectrum of 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the NMR spectrum of 5-(2-Methylpropyl)nonane.

Troubleshooting Guide

Question: I'm seeing unexpected peaks in the 1H and/or 13C NMR spectrum of my this compound sample. How can I identify the source of these peaks?

Answer:

Unexpected peaks in an NMR spectrum can arise from various sources, including impurities from the synthesis, residual solvents, or contamination. Follow this systematic workflow to identify the source of the extraneous signals.

G Troubleshooting Workflow for Unexpected NMR Peaks A Unexpected Peaks Observed in NMR Spectrum B Step 1: Analyze Peak Characteristics A->B C Check for Common Solvent Impurities B->C Sharp, known singlets? D Review Synthetic Route for Potential Byproducts B->D Complex multiplets? F Evaluate Possibility of Sample Contamination B->F Grease, plasticizer patterns? H Identify Impurity/Byproduct C->H Match found E Consider Starting Material Contamination D->E G Perform Further 2D NMR Experiments (COSY, HSQC) D->G Structure elucidation needed D->H Predicted byproduct matches E->H Starting material signals present F->H Known contaminant identified G->H I Purify Sample (e.g., Chromatography, Distillation) H->I J Re-run NMR on Purified Sample I->J K Spectrum Matches Expected Pattern J->K

Caption: A flowchart outlining the systematic approach to troubleshooting unexpected peaks in an NMR spectrum.

Experimental Protocols

Step 1: Analyze Peak Characteristics

  • Methodology: Carefully examine the chemical shift, multiplicity (singlet, doublet, triplet, etc.), integration, and coupling constants of the unexpected peaks.

    • Sharp singlets often indicate the presence of solvents or water.

    • Broader peaks could be from polymeric material or grease.

    • Complex multiplets that do not correspond to the target molecule may suggest structurally similar byproducts.

Step 2: Check for Common Solvent and Lab Impurities

  • Methodology: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents, reagents, and contaminants.[1][2][3][4][5] Pay close attention to the deuterated solvent used for the NMR analysis, as residual proton signals from the solvent are always present.

Step 3: Review the Synthetic Route for Potential Byproducts

  • Methodology: The synthesis of this compound likely involves a Grignard reaction or similar alkylation. Consider the potential for side reactions.

    • Grignard Reagent Formation: The reaction of an alkyl or aryl halide with magnesium can lead to side products.[6][7][8] For instance, the coupling of unreacted starting material with the Grignard reagent can occur.[6][9]

    • Reaction with Electrophile: Incomplete reactions or side reactions with the electrophile can result in various byproducts. The presence of impurities in the magnesium, such as iron or manganese, can also influence the reaction outcome.[10]

Step 4: Perform Further 2D NMR Experiments

  • Methodology: If the identity of the impurity is not obvious, advanced NMR techniques can be invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems of the unknown compound.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both 1H and 13C signals of the impurity.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing information about the connectivity of the molecular skeleton.

Data Presentation

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Note: These are predicted values based on standard alkane chemical shift increments. Actual experimental values may vary slightly.

Atom Number(s) Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
1, 9~0.88 (t)~14.1
2, 8~1.26 (m)~22.9
3, 7~1.26 (m)~32.3
4, 6~1.26 (m)~30.1
5~1.5 (m)~40.5
1'~1.26 (m)~46.5
2'~1.8 (m)~25.2
3', 4'~0.85 (d)~22.7

Table 2: Common Laboratory Solvents and Impurities in CDCl₃

Compound ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
Acetone2.1730.6, 206.7s
Dichloromethane5.3053.8s
Diethyl ether3.48, 1.2166.0, 15.2q, t
Ethyl acetate4.12, 2.05, 1.26171.1, 60.4, 21.0, 14.2q, s, t
Hexane1.29, 0.9031.8, 22.8, 14.2m, t
Toluene7.27-7.17, 2.36137.9, 129.2, 128.4, 125.5, 21.4m, s
Water1.56-s (broad)

Frequently Asked Questions (FAQs)

Q1: Why is the baseline of my NMR spectrum not flat?

A1: A non-flat baseline can be caused by several factors, including a very strong solvent signal that is improperly phased, receiver offset issues, or a very high sample concentration leading to broad signals. Try re-phasing the spectrum carefully. If that doesn't work, consider acquiring the spectrum again with fewer scans or after diluting the sample.

Q2: My aliphatic proton signals are all overlapping in a complex multiplet. How can I resolve them?

A2: Overlapping signals in the aliphatic region (typically 0.8-2.0 ppm) are common for long-chain hydrocarbons like this compound. To resolve these, consider using a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion. Additionally, 2D NMR techniques like COSY and HSQC are essential for assigning individual proton and carbon signals within these complex regions.

Q3: I don't see a peak for one of the expected protons in my sample. What could be the reason?

A3: The absence of an expected peak could be due to several reasons. The peak may be broader than the surrounding signals and lost in the baseline noise. This can happen with protons on atoms adjacent to stereocenters in conformationally flexible molecules. Alternatively, the peak may be overlapping with a much larger signal, such as the residual solvent peak. Careful integration and comparison with the expected number of protons can sometimes reveal a hidden signal. In some cases, unexpected chemical exchange processes can also lead to peak broadening and disappearance.

Q4: I performed a Grignard reaction to synthesize my compound. What are the most likely impurities I should look for?

A4: In Grignard reactions, common impurities include unreacted starting materials (the alkyl/aryl halide).[7] A significant byproduct can be the Wurtz coupling product, formed by the reaction of the Grignard reagent with the starting halide.[6][9] For example, if you used an isobutyl halide, you might see signals from 2,5-dimethylhexane. If your reaction was not performed under strictly anhydrous conditions, the Grignard reagent could have been quenched by water to produce isobutane.[7][9]

Q5: How can I confirm the structure of this compound if I don't have a reference spectrum?

A5: Without a reference spectrum, you will need to rely on a combination of 1D and 2D NMR techniques for complete structure elucidation.

  • ¹H NMR: Check the integration to confirm the total number of protons (28H for this molecule). The splitting patterns, although complex, should be consistent with the proposed structure.

  • ¹³C NMR: The number of unique carbon signals should match the structure's symmetry. For this compound, you would expect to see 8 unique signals due to the plane of symmetry.

  • DEPT-135: This experiment will differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbon signals.

  • HSQC: This will definitively link each proton signal to its directly attached carbon.

  • HMBC: This will show long-range H-C correlations, allowing you to piece together the carbon skeleton and confirm the connectivity of the isobutyl group at the 5-position of the nonane (B91170) chain.

References

Minimizing solvent impurities in 5-(2-Methylpropyl)nonane experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 5-(2-Methylpropyl)nonane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent impurities and ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities in high-purity alkanes like this compound typically include:

  • Structural Isomers: Other C13 alkanes with different branching, such as 5-methyl-5-propylnonane.[1]

  • Homologous Alkanes: Shorter and longer chain alkanes (e.g., C12 or C14 alkanes).

  • Residual Reactants: Unreacted starting materials from the synthesis of this compound.

  • Water: Moisture can be introduced during storage and handling.[2][3]

  • Unsaturated Hydrocarbons: Alkenes may be present from certain synthesis routes.[4]

  • Sulfur Compounds: Depending on the petroleum source and refining process, trace sulfur compounds may be present.[2]

Q2: Why is solvent purity critical for my experiments with this compound?

A2: Solvent purity is crucial because impurities can lead to several experimental issues, including:

  • Side Reactions: Impurities can react with your reagents, leading to unexpected byproducts and lower yields.

  • Catalyst Poisoning: Trace impurities can deactivate catalysts, hindering or stopping your reaction.

  • Inaccurate Analytical Results: Impurities can co-elute with your compound of interest in chromatographic analyses or interfere with spectroscopic measurements.[3]

  • Poor Reproducibility: Variations in impurity levels between solvent batches can lead to inconsistent experimental outcomes.[5]

Q3: What is the recommended storage method for purified this compound to maintain its purity?

A3: To maintain the purity of this compound, it should be stored in a tightly sealed, clean, and dry glass container under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to atmospheric moisture and oxygen.[3] For applications requiring anhydrous conditions, storing over activated molecular sieves can be beneficial.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise due to solvent impurities in your this compound experiments.

Observed Issue Potential Cause (Solvent-Related) Recommended Action
Low reaction yield or incomplete reaction Presence of water or other reactive impurities. Purify the solvent using distillation over a suitable drying agent (e.g., sodium/benzophenone (B1666685) or CaH₂). Ensure all glassware is thoroughly dried.
Unexpected peaks in GC-MS or NMR analysis Contamination with other hydrocarbons or byproducts. Run a blank analysis of the solvent to identify impurities. Purify the solvent using fractional distillation or column chromatography.[6]
Inconsistent results between experiments Batch-to-batch variation in solvent purity. Standardize your solvent purification protocol for all experiments. Purchase a higher grade of solvent or purify a large batch for consistent use.
Discoloration of reaction mixture Presence of unsaturated hydrocarbons or other reactive impurities. Wash the solvent with concentrated sulfuric acid to remove alkenes, followed by washing with water and a bicarbonate solution before drying and distillation.[4][7]

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

This protocol describes the standard distillation procedure to remove non-volatile impurities and water.

Materials:

  • This compound (technical grade)

  • Drying agent (e.g., anhydrous calcium chloride, sodium wire, or calcium hydride)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-drying: If significant water is suspected, pre-dry the this compound by stirring with anhydrous calcium chloride for several hours.[4]

  • Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Drying Agent: Add the this compound and a suitable drying agent to the distillation flask. For rigorous drying, reflux over sodium wire with benzophenone as an indicator until the solution remains blue, or reflux over calcium hydride for several hours.

  • Distillation: Heat the flask using the heating mantle to the boiling point of this compound (approximately 211°C).[1][8]

  • Collection: Collect the fraction that distills at a constant temperature. Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.

  • Storage: Store the purified solvent under an inert atmosphere.

Protocol 2: Analysis of Solvent Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound.

Materials:

  • Purified this compound sample

  • High-purity solvent for dilution (e.g., hexane, HPLC grade)

  • GC-MS instrument with a non-polar capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the high-purity dilution solvent.

  • Instrument Setup:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all potential impurities.

    • MS Detector: Scan a wide mass range (e.g., m/z 40-400).

  • Analysis: Inject the prepared sample into the GC-MS.

  • Data Interpretation:

    • Identify the main peak corresponding to this compound.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all compounds.

    • Identify impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

Visualizations

Solvent_Purification_Workflow Solvent Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_verification Verification & Storage raw_solvent Receive Raw Solvent initial_analysis Initial Purity Analysis (GC-MS) raw_solvent->initial_analysis washing Acid/Base Washing (Optional) initial_analysis->washing If Impurities Detected drying Drying with Anhydrous Agent initial_analysis->drying If No Reactive Impurities washing->drying distillation Fractional Distillation drying->distillation final_analysis Final Purity Analysis (GC-MS) distillation->final_analysis final_analysis->distillation Repurify storage Store Under Inert Atmosphere final_analysis->storage Purity Meets Spec

Caption: Workflow for purifying this compound.

Troubleshooting_Impurity_Source Troubleshooting Impurity Source start Unexpected Experimental Result? check_solvent Analyze Solvent Purity (GC-MS) start->check_solvent solvent_pure Solvent is Pure? check_solvent->solvent_pure source_solvent Source: Contaminated Solvent solvent_pure->source_solvent No check_handling Review Handling & Storage Procedures solvent_pure->check_handling Yes source_handling Source: Handling/Storage source_reaction Source: Reaction Conditions/Reagents improper_handling Improper Handling? check_handling->improper_handling improper_handling->source_handling Yes improper_handling->source_reaction No

Caption: Decision tree for troubleshooting impurity sources.

References

Validation & Comparative

Comparing the physical properties of 5-(2-Methylpropyl)nonane vs. n-dodecane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Physical Properties of 5-(2-Methylpropyl)nonane and n-Dodecane

This guide provides a detailed comparison of the physical properties of this compound and its linear isomer, n-dodecane. The information is intended for researchers, scientists, and professionals in drug development who require a clear understanding of how molecular structure influences macroscopic properties.

Introduction to the Compounds

n-Dodecane is a straight-chain alkane with the chemical formula C₁₂H₂₆. It is a colorless liquid and a principal component of kerosene (B1165875) and jet fuel surrogates. Its linear structure allows for significant van der Waals interactions, influencing its physical properties.

This compound , an isomer of tridecane (B166401) with the formula C₁₃H₂₈, presents a branched structure. Specifically, it has a nonane (B91170) backbone with an isobutyl group attached at the fifth carbon.[1][2] This branching disrupts the close packing of molecules, leading to weaker intermolecular forces compared to its straight-chain counterparts.

Comparative Physical Properties

The structural differences between the linear n-dodecane and the branched this compound give rise to distinct physical properties. The following table summarizes key quantitative data for these two compounds.

Physical PropertyThis compoundn-Dodecane
Molecular FormulaC₁₃H₂₈[1]C₁₂H₂₆[3]
Molecular Weight184.36 g/mol [1][4]170.33 g/mol [5]
Boiling Point210.9 ± 7.0 °C (Predicted)[1][6]216.2 °C[3]
Melting PointNot available-9.6 °C[3]
Density0.755 ± 0.06 g/cm³ (Predicted)[1][6]0.7495 g/mL at 20°C[3]
ViscosityLower than n-dodecane (inferred)1.374 mPa·s at 25°C[5]
Surface TensionLower than n-dodecane (inferred)25.35 mN/m at 20°C[7]

Note: Properties for this compound are largely predicted due to a lack of extensive experimental data. Inferred properties are based on established principles of alkane isomer behavior.

The comparison between these two molecules highlights fundamental principles of physical chemistry. The higher boiling point of the linear n-dodecane, despite its slightly lower molecular weight, is due to its greater surface area, which allows for stronger London dispersion forces.[8][9] Conversely, the branching in this compound creates a more compact, spherical shape, reducing the surface area available for intermolecular contact and thus lowering its boiling point.[8] Similarly, this reduced intermolecular attraction is expected to result in lower viscosity and surface tension compared to n-dodecane.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing the physical properties of isomeric alkanes.

G Comparative Analysis of Alkane Isomers cluster_compounds Compounds cluster_properties Structural Properties cluster_forces Intermolecular Forces cluster_physical Macroscopic Physical Properties A This compound C Molecular Structure (Branched vs. Linear) A->C is B n-Dodecane B->C is D Surface Area C->D determines E Van der Waals Forces (London Dispersion) D->E influences strength of F Boiling Point E->F affects G Melting Point E->G affects H Density E->H affects I Viscosity E->I affects J Surface Tension E->J affects

Caption: Logical flow from molecular structure to physical properties.

Experimental Protocols

The determination of the physical properties listed above relies on established experimental methodologies.

Boiling Point Determination

A common and effective method for determining the boiling point of a small liquid sample is the capillary method , often utilizing a Thiele tube.[10]

  • Protocol:

    • A small amount of the liquid is placed in a small test tube or fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The apparatus is attached to a thermometer and heated gently in a Thiele tube containing mineral oil. The design of the Thiele tube ensures uniform heating via convection currents.

    • As the temperature rises, air trapped in the capillary tube expands and exits as bubbles.

    • Heating continues until a steady stream of bubbles emerges from the capillary tube, indicating the liquid's vapor pressure has overcome the atmospheric pressure.

    • The heat source is then removed. The boiling point is recorded as the temperature at which the bubbling stops and liquid is drawn back into the capillary tube.[10] This is the point where the external pressure equals the vapor pressure of the substance.[11]

Melting Point Determination

For solid compounds, the capillary melting point method is standard for determining purity and identity.[12]

  • Protocol:

    • A small, dry sample of the solid is packed into a capillary tube to a height of 2-3 mm.[13]

    • The tube is placed in a melting point apparatus (e.g., a Mel-Temp or DigiMelt device), which contains a heated metal block.

    • The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[13]

    • The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (0.5-1.5°C) typically indicates a pure compound.

Density Measurement

Modern density measurements for liquids are often performed using a vibrating tube densimeter .[14]

  • Protocol:

    • The sample is introduced into a U-shaped borosilicate glass tube.

    • The tube is electronically excited, causing it to oscillate at a specific frequency.

    • The frequency of oscillation is dependent on the mass of the tube and its contents.

    • By measuring the oscillation period and knowing the volume of the tube, the density of the sample can be calculated with high precision.

    • The instrument is calibrated using fluids of known density, such as dry air and deionized water.

Viscosity Measurement

Viscosity can be determined using several methods, including capillary viscometers and falling-body viscometers .[15][16]

  • Protocol (Capillary Viscometer):

    • A fixed volume of the liquid is drawn into the viscometer bulb.

    • The liquid is allowed to flow by gravity through a narrow capillary tube.

    • The time it takes for the liquid level to pass between two marked points is measured.

    • The kinematic viscosity is calculated using the measured flow time and calibration constants for the viscometer. The dynamic viscosity is then found by multiplying the kinematic viscosity by the density of the liquid.

Surface Tension Measurement

A modern and accurate technique for the simultaneous determination of surface tension and viscosity is Surface Light Scattering (SLS) .[17]

  • Protocol:

    • The surface of the liquid sample is illuminated with a laser beam.

    • The thermally excited capillary waves (ripples) on the liquid surface scatter the light.

    • The spectrum of the scattered light contains information about the frequency and damping of these capillary waves.

    • By analyzing the spectrum, both the surface tension (which governs the wave propagation speed) and the viscosity (which governs the damping) can be determined simultaneously with high accuracy.[17]

References

A Comparative Guide to Analytical Methods for 5-(2-Methylpropyl)nonane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies applicable to the quantification of 5-(2-Methylpropyl)nonane, a branched alkane of interest in various research and industrial fields. Due to the absence of a standardized, dedicated method for this specific compound, this document outlines and compares validated techniques used for the analysis of similar branched hydrocarbons and complex hydrocarbon mixtures. The information presented is collated from established practices in analytical chemistry to guide the selection and development of a suitable quantitative method.

Comparison of Analytical Techniques

The quantification of this compound can be effectively achieved using gas chromatography (GC) coupled with common detectors such as Flame Ionization Detection (FID) and Mass Spectrometry (MS). For more complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolution. Below is a comparison of these potential methods.

ParameterGC-FIDGC-MSGCxGC-FID/MS
Principle Separation by boiling point and polarity, detection by ionization in a hydrogen flame.Separation by boiling point and polarity, identification and quantification by mass-to-charge ratio.High-resolution separation using two columns with different stationary phases, coupled with FID or MS detection.
Selectivity Moderate. Relies on chromatographic retention time. Co-elution can be an issue in complex samples.High. Provides structural information, allowing for definitive peak identification.Very High. Enhanced separation capacity significantly reduces co-elution.
Sensitivity Good. Typically in the low ppm to high ppb range.Very Good. Can reach low ppb to ppt (B1677978) levels, depending on the MS analyzer.Excellent. Improved signal-to-noise ratio due to better separation and peak focusing.
**Linearity (Typical R²) **> 0.99> 0.99> 0.99
Precision (%RSD) < 5%< 10%< 5%
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL~0.01-0.5 ng/mL
Limit of Quantification (LOQ) ~5-30 ng/mL~0.5-5 ng/mL~0.05-2 ng/mL
Cost LowModerate to HighHigh
Throughput HighModerateLow to Moderate
Primary Application Routine quantification of known analytes in relatively simple matrices.Confirmatory analysis and quantification in complex matrices. Structure elucidation.Analysis of highly complex mixtures, such as petroleum products or environmental samples.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are proposed starting methodologies for the quantification of this compound using GC-FID and GC-MS.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound in samples with a relatively simple matrix.

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of hydrocarbons.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector at 250°C. A split ratio of 20:1 can be used as a starting point.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector: FID at 280°C. Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Nitrogen): 25 mL/min.

  • Quantification: External or internal standard calibration using a certified reference standard of this compound.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This method provides higher selectivity and is recommended for samples with complex matrices where co-elution is likely.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column and Carrier Gas: Same as GC-FID.

  • Inlet and Oven Temperature Program: Same as GC-FID.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity. Characteristic ions for this compound would need to be determined from its mass spectrum.

  • Quantification: External or internal standard calibration using a certified reference standard.

Workflow for Analytical Method Validation

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a quantitative analytical method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., GC-FID, GC-MS) A->B C Optimize Instrumental Parameters B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Develop Standard Operating Procedure (SOP) J->K Finalize Method L Routine Sample Analysis K->L M Ongoing Method Performance Verification L->M

A Comparative Guide to the Spectroscopic Cross-Referencing of 5-(2-Methylpropyl)nonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of organic compounds are paramount. This guide provides a comprehensive comparison of the spectroscopic data for 5-(2-Methylpropyl)nonane against key spectral databases and isomeric alternatives. By presenting experimental data, detailed methodologies, and logical workflows, this document aims to facilitate the efficient and accurate cross-referencing of this branched alkane.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and two of its structural isomers, 5-methyl-5-propylnonane (B94480) and 3,7-dimethylnonane. This comparative approach allows for a clearer understanding of the subtle spectral differences arising from variations in branching.

Table 1: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Database Source
This compound184[1]127, 85, 71, 57, 43SpectraBase, NIST
5-Methyl-5-propylnonane184141, 113, 85, 71, 57, 43NIST, PubChem
3,7-Dimethylnonane156127, 99, 85, 71, 57, 43NIST, PubChem

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

CompoundPredicted ¹³C Chemical Shifts (ppm)Database Source
This compoundSpecific peak data not readily available in free public databases. Expected signals in the range of 10-40 ppm.SpectraBase[2]
5-Methyl-5-propylnonaneSpecific peak data not readily available in free public databases. Expected signals in the range of 10-45 ppm.PubChem
3,7-DimethylnonaneSpecific peak data not readily available in free public databases. Expected signals in the range of 10-40 ppm.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data

CompoundPredicted ¹H Chemical Shifts (ppm)Multiplicity
This compound~0.8-0.9Multiple overlapping triplets and doublets
~1.1-1.4Complex multiplets
~1.7-1.9Multiplet
5-Methyl-5-propylnonane~0.8-0.9Multiple overlapping triplets
~1.1-1.4Complex multiplets
3,7-Dimethylnonane~0.8-0.9Multiple overlapping doublets and triplets
~1.1-1.4Complex multiplets

Note: Experimental ¹H NMR data for these specific compounds are not widely available in public databases. The provided values are based on typical chemical shifts for similar branched alkanes.

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Vibration Type
This compound2850-3000 (strong)[1]C-H stretch
~1465 and ~1375C-H bend
5-Methyl-5-propylnonane~2850-2960C-H stretch
~1465 and ~1375C-H bend
3,7-Dimethylnonane~2850-2960C-H stretch
~1465 and ~1375C-H bend

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection: 1 µL of the sample (dissolved in a volatile solvent like hexane) is injected in splitless mode.

  • MS Parameters: Ionization is achieved by electron impact (EI) at 70 eV. The mass analyzer is scanned over a range of m/z 40-400.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound, and the mass spectrum of the corresponding peak is used for identification by comparing the fragmentation pattern with spectral libraries (e.g., NIST, Wiley).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected chemical shift range for alkanes (typically 0-2 ppm).

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom.

    • The spectral width is set to cover the expected range for alkane carbons (typically 0-50 ppm).

    • A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups and bond vibrations. For alkanes, the C-H stretching and bending vibrations are the most prominent features.

Logical Workflow for Spectroscopic Cross-Referencing

The following diagram illustrates a logical workflow for the cross-referencing of spectroscopic data for a known compound like this compound.

Spectroscopic_Cross_Referencing cluster_0 Data Acquisition & Initial Analysis cluster_1 Database Cross-Referencing cluster_2 Comparative Analysis cluster_3 Confirmation Acquire_MS Acquire Mass Spectrum Search_NIST Search NIST Chemistry WebBook Acquire_MS->Search_NIST Search_PubChem Search PubChem Acquire_MS->Search_PubChem Search_Commercial Search Commercial Databases (e.g., Wiley, Bio-Rad) Acquire_MS->Search_Commercial Acquire_NMR Acquire NMR Spectra (¹H & ¹³C) Search_SDBS Search Spectral Database for Organic Compounds (SDBS) Acquire_NMR->Search_SDBS Acquire_NMR->Search_PubChem Acquire_NMR->Search_Commercial Acquire_IR Acquire IR Spectrum Acquire_IR->Search_SDBS Acquire_IR->Search_PubChem Acquire_IR->Search_Commercial Compare_Isomers Compare with Isomeric Spectra Search_NIST->Compare_Isomers Predict_Spectra Utilize Prediction Software Search_NIST->Predict_Spectra Search_SDBS->Compare_Isomers Search_SDBS->Predict_Spectra Search_PubChem->Compare_Isomers Search_PubChem->Predict_Spectra Search_Commercial->Compare_Isomers Search_Commercial->Predict_Spectra Confirm_Identity Confirm Compound Identity Compare_Isomers->Confirm_Identity Predict_Spectra->Confirm_Identity

A logical workflow for cross-referencing spectroscopic data.

References

Performance comparison of 5-(2-Methylpropyl)nonane as a solvent against toluene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and research solvents, the push for safer and more environmentally benign alternatives to traditional aromatic solvents like toluene (B28343) is ever-present. This guide provides a detailed performance comparison of 5-(2-Methylpropyl)nonane, a branched alkane, against the widely used toluene. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the properties and potential applications of this alternative solvent.

Executive Summary

Toluene, an aromatic hydrocarbon, is a versatile and effective solvent used extensively in a multitude of applications. However, its known health and environmental hazards necessitate the exploration of safer alternatives. This compound, a C13 branched alkane, presents itself as a potential substitute due to its non-aromatic nature. This comparison delves into their physicochemical properties, safety profiles, and environmental impact, supported by available data and standardized experimental protocols. While experimental data for this compound is limited, a comparative analysis based on predicted values and data from similar compounds offers valuable insights.

Physicochemical Properties: A Tabular Comparison

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following tables summarize the key characteristics of this compound and toluene.

Table 1: General and Physical Properties

PropertyThis compoundToluene
CAS Number 62185-53-9[1][2]108-88-3[3]
Molecular Formula C13H28[1]C7H8[4][5]
Molecular Weight ( g/mol ) 184.36[1]92.14[3]
Appearance Colorless liquid (predicted)Clear, colorless liquid[4][6]
Odor Hydrocarbon-like (inferred)Aromatic, sweet, pungent[5][6]
Boiling Point (°C) 210.9 ± 7.0 (Predicted)[1]110.6[4]
Melting Point (°C) N/A-95[4]
Density (g/cm³ at 20°C) 0.755 ± 0.06 (Predicted)[1]0.8669[4]
Viscosity (cP at 20°C) N/A (Expected to be low)0.59[3]

Table 2: Solvent Characteristics

PropertyThis compoundToluene
Polarity Non-polar (inferred)Non-polar/Weakly polar
Dielectric Constant (at 20°C) ~2 (Estimated for alkanes)[7][8]2.38 (at 25°C)[3]
Dipole Moment (D) ~0 (inferred for alkanes)0.31 (at 20°C)[3]
Water Solubility Insoluble (inferred)0.052% at 25°C[3]
logP (Octanol-Water Partition Coefficient) 5.03 (Predicted)[9]2.73
Hansen Solubility Parameters (MPa½) N/AδD: 18.0, δP: 1.4, δH: 2.0

Performance Insights

Solvency: Toluene's aromatic nature and moderate polarity contribute to its excellent solvency for a wide range of organic compounds, including polymers, resins, and paints.[4] this compound, as a non-polar alkane, is expected to be a good solvent for other non-polar substances like oils, fats, and other hydrocarbons. Its higher boiling point suggests it would be suitable for processes requiring elevated temperatures.

Viscosity: Toluene has a low viscosity, which is often a desirable characteristic for a solvent.[4] While specific data for this compound is unavailable, branched alkanes generally exhibit lower viscosities compared to their linear counterparts due to reduced intermolecular forces.

Health, Safety, and Environmental Profile

Table 3: Safety and Environmental Data

ParameterThis compoundToluene
GHS Pictograms N/AFlammable, Health Hazard, Irritant[10][11][12]
Hazard Statements N/AHighly flammable liquid and vapor, Causes skin irritation, May cause drowsiness or dizziness, Suspected of damaging fertility or the unborn child, May be fatal if swallowed and enters airways, May cause damage to organs through prolonged or repeated exposure.[10][13]
Flash Point (°C) N/A (Expected to be > 60°C)4 (closed cup)[4]
Environmental Fate Expected to be biodegradable, with low potential for bioaccumulation.[14]Readily biodegrades in soil and water; volatile with a short atmospheric half-life.[15][16][17]

Toluene is a well-documented hazardous substance with significant health risks, including neurotoxicity and reproductive toxicity.[17][18][19] It is also highly flammable. This compound, as a long-chain alkane, is expected to have a much better safety profile. Alkanes in the C9-C14 range generally exhibit low acute toxicity.[14] The predicted high flash point of this compound would also make it significantly less flammable than toluene. Environmentally, both solvents are expected to be biodegradable.[14][15][16][17]

Experimental Protocols for Solvent Evaluation

To facilitate further research and direct comparison, the following standard experimental methodologies are recommended for characterizing key solvent properties.

1. Density and Specific Gravity:

  • ASTM D891: Standard Test Methods for Specific Gravity, Apparent, of Liquid Chemicals.

  • ASTM D1217: Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer. This method is particularly suitable for pure hydrocarbons and petroleum distillates.[20][21]

2. Viscosity:

  • ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and the Calculation of Dynamic Viscosity). This is a widely used method for determining the viscosity of petroleum products and other liquids.[22][23][24]

3. Water Content:

  • ASTM D1533: Standard Test Method for Water in Insulating Liquids (Karl Fischer Coulometric Method). This method is highly sensitive for determining low levels of water in non-aqueous liquids.

4. Flash Point:

  • ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester. Suitable for liquids with flash points above 79°C.[25][26][27]

  • ASTM D1310: Standard Test Method for Flash Point of Liquids by Tag Open-Cup Apparatus. Applicable for liquids with flash points between -18 and 165°C.[28][29]

  • ASTM D3278: Standard Test Methods for Flash Point of Liquids by Small Scale Closed-Cup Apparatus.[2][14][30][31]

5. Solvency Power:

  • ASTM D1133: Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. This test provides a measure of the relative solvent power of hydrocarbon solvents.[4][10][15][32]

6. Water Solubility:

  • OECD Test Guideline 105: Water Solubility. This guideline provides methods for determining the water solubility of substances.[1][33][34][35][36]

7. Partition Coefficient (n-octanol/water):

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[37][38][39]

  • OECD Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method.

8. Vapour Pressure:

  • OECD Test Guideline 104: Vapour Pressure. This guideline describes various methods for determining the vapour pressure of substances.[11][40]

Visualizing the Comparison

To further aid in the understanding of the comparative aspects and the experimental evaluation process, the following diagrams are provided.

SolventComparison cluster_properties Solvent Properties cluster_attributes Key Comparison Attributes Toluene Toluene Solvency Solvency Toluene->Solvency High (Aromatic) Safety Safety & Health Toluene->Safety Hazardous Environment Environmental Impact Toluene->Environment Biodegradable, Volatile Flammability Flammability Toluene->Flammability High Alkane This compound Alkane->Solvency Good (Non-polar) Alkane->Safety Low Hazard (Predicted) Alkane->Environment Biodegradable (Predicted) Alkane->Flammability Low (Predicted)

Caption: A logical diagram comparing the key attributes of Toluene and this compound.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Solvent Performance Evaluation start Select Solvents (e.g., this compound vs. Toluene) physchem Characterize Physicochemical Properties (Density, Viscosity, etc.) start->physchem ASTM/OECD Protocols safety_env Assess Safety & Environmental Profile (Toxicity, Biodegradability) start->safety_env EHS Data Review performance Evaluate Solvent Performance (Solubility Tests, Reaction Kinetics) physchem->performance analysis Comparative Data Analysis performance->analysis safety_env->analysis conclusion Draw Conclusions & Recommendations analysis->conclusion

Caption: A generalized experimental workflow for the comparative evaluation of solvent performance.

Conclusion

Based on the available data, this compound shows promise as a potentially safer and less hazardous alternative to toluene, particularly in applications where a non-polar, high-boiling point solvent is required. Its predicted low flammability and toxicity profile are significant advantages. However, the lack of comprehensive experimental data on its solvent properties, such as viscosity and polarity, necessitates further investigation to fully ascertain its performance capabilities across various applications. The experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct such a direct comparative analysis. For professionals in drug development and other sensitive applications, the significantly improved safety profile of this compound could be a compelling reason to explore its use, pending further performance validation.

References

A Comparative Guide to the Thermal Stability of Branched vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of alkanes is a critical consideration in a multitude of applications, from the formulation of thermally stable lubricants and heat transfer fluids to understanding the degradation pathways of hydrocarbon-based drugs and materials. This guide provides an objective comparison of the thermal stability of branched versus linear alkanes, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.

Executive Summary

Structurally, alkanes are hydrocarbons with the general formula CnH2n+2. They exist as linear (straight-chain) or branched isomers. While sharing the same molecular formula, the arrangement of atoms significantly influences their thermal stability. Experimental evidence consistently demonstrates that branched alkanes are thermodynamically more stable than their linear counterparts . This increased stability is primarily attributed to differences in bond energies and molecular structure. Consequently, branched alkanes generally exhibit a lower heat of combustion and can display different thermal decomposition profiles compared to linear alkanes.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data that illustrates the differences in thermal stability between linear and branched alkanes.

Table 1: Heat of Combustion for Pentane (B18724) (C5H12) Isomers

IsomerStructureHeat of Combustion (kJ/mol)Relative Stability
n-PentaneCH3(CH2)3CH3-3509[1]Least Stable
Isopentane (2-methylbutane)CH3CH(CH3)CH2CH3-3506[1]More Stable
Neopentane (2,2-dimethylpropane)C(CH3)4-3492[1]Most Stable

A lower heat of combustion indicates a more stable molecule, as less energy is released upon combustion, implying the molecule was in a lower initial energy state.[1]

Table 2: Heat of Combustion for Octane (B31449) (C8H18) Isomers

IsomerStructureHeat of Combustion (kJ/mol)
n-OctaneCH3(CH2)6CH3-5470[2]
Isooctane (2,2,4-trimethylpentane)(CH3)3CCH2CH(CH3)2-5458[2]

Consistent with the trend observed in pentane isomers, the branched isomer of octane (isooctane) has a lower heat of combustion, indicating greater thermodynamic stability.[2][3]

Table 3: Bond Dissociation Energies (BDEs)

Bond TypeExampleBond Dissociation Energy (kcal/mol)
Primary (1°) C-Hin Propane~98
Secondary (2°) C-Hin Propane~95
Tertiary (3°) C-Hin Isobutane~93
C-Cin Ethane~88

The lower bond dissociation energy of tertiary C-H bonds in branched alkanes suggests they are weaker and more susceptible to cleavage, which can influence the initiation of thermal decomposition.

The Science Behind the Stability: Key Factors

The superior thermal stability of branched alkanes can be attributed to several factors:

  • Lower Ground State Energy: As evidenced by the lower heats of combustion, branched alkanes possess a lower ground state energy compared to their linear isomers.[1][2] This inherent stability means more energy is required to initiate their decomposition.

  • Bond Strength: While the C-C single bonds form the backbone of both structures, the presence of tertiary and quaternary carbon atoms in branched alkanes introduces different C-H bond strengths. Tertiary C-H bonds are weaker than primary and secondary C-H bonds, making them more susceptible to radical abstraction, which can be an initial step in some degradation pathways. However, the overall stability of the molecule is more complex than the strength of a single bond type.

  • Free Radical Stability: The thermal decomposition of alkanes, known as pyrolysis or cracking, proceeds through a free-radical mechanism.[1] The initiation step typically involves the homolytic cleavage of a C-C bond, as it has a lower bond dissociation energy than C-H bonds. The stability of the resulting free radicals plays a crucial role. Tertiary radicals, which are more readily formed from branched alkanes, are more stable than primary or secondary radicals. This stability can influence the subsequent propagation and termination steps of the decomposition process.

Experimental Protocols for Thermal Stability Analysis

The thermal stability of alkanes is commonly investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss is a key indicator of thermal decomposition.

Experimental Protocol (Based on ASTM E1131):

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the alkane into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the onset temperature of exothermic or endothermic decomposition processes.

Experimental Protocol (Based on ASTM E537):

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of the alkane into a DSC pan. For volatile samples, hermetically sealed pans are recommended.

  • Reference: Use an empty, hermetically sealed pan as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Heat the sample and reference from a sub-ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Identify the onset temperature of any exothermic or endothermic peaks that correspond to decomposition. The area under the peak can be used to quantify the enthalpy of decomposition.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

logical_relationship cluster_structure Molecular Structure cluster_properties Thermodynamic Properties cluster_stability Thermal Stability Linear Alkane Linear Alkane Higher Heat of Combustion Higher Heat of Combustion Linear Alkane->Higher Heat of Combustion leads to Branched Alkane Branched Alkane Lower Heat of Combustion Lower Heat of Combustion Branched Alkane->Lower Heat of Combustion leads to Lower Stability Lower Stability Higher Heat of Combustion->Lower Stability indicates Higher Stability Higher Stability Lower Heat of Combustion->Higher Stability indicates

Caption: Relationship between alkane structure and thermal stability.

experimental_workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Start Sample Preparation (5-10 mg) TGA_Heat Heating in Inert Atmosphere (e.g., N2) at 10 °C/min TGA_Start->TGA_Heat TGA_Measure Measure Mass Loss vs. Temperature TGA_Heat->TGA_Measure TGA_End Determine Onset of Decomposition TGA_Measure->TGA_End DSC_Start Sample Preparation (1-5 mg) DSC_Heat Heating in Inert Atmosphere (e.g., N2) at 10 °C/min DSC_Start->DSC_Heat DSC_Measure Measure Heat Flow vs. Temperature DSC_Heat->DSC_Measure DSC_End Determine Decomposition Onset & Enthalpy DSC_Measure->DSC_End

Caption: Workflow for TGA and DSC thermal stability analysis.

References

A Comparative Guide to the Quantitative Analysis of 5-(2-Methylpropyl)nonane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of specific branched alkanes, such as 5-(2-Methylpropyl)nonane (a C13 isoparaffin), is critical for researchers in the petrochemical and fuel industries.[1][2] This analysis provides valuable data for evaluating fuel quality, optimizing blending strategies, and ensuring regulatory compliance.[1] This guide compares the primary analytical methodologies for this purpose, providing experimental details and performance data to aid researchers in selecting the most appropriate technique.

Primary Analytical Methods: GC-FID and GC-MS

Gas Chromatography (GC) is the foundational technique for separating volatile and semi-volatile compounds from complex mixtures like gasoline or diesel fuel.[1][3] For the analysis of this compound, GC is typically coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used method for quantifying hydrocarbons.[1] The FID exhibits a linear response over a wide range of concentrations and is highly sensitive to compounds containing carbon-hydrogen bonds. Quantification is based on the peak area relative to that of an internal or external standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers superior selectivity and definitive identification.[3][4] The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound. This allows for the unambiguous identification of this compound, even if it co-elutes with other components.[5] Quantification is typically performed using Selected Ion Monitoring (SIM), which enhances sensitivity by monitoring only specific ions characteristic of the target analyte.[4]

A general workflow for the quantitative analysis of this compound is outlined below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Hydrocarbon Mixture Sample Dilution Dilution with Solvent (e.g., Hexane) Sample->Dilution ISTD Internal Standard Spiking Dilution->ISTD Injection GC Injection ISTD->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Figure 1. General workflow for the quantitative analysis of this compound.

Comparison of Detection Methods

The choice between FID and MS detectors depends on the specific requirements of the analysis, such as the need for structural confirmation, desired sensitivity, and sample complexity.

Detector_Comparison cluster_fid GC-FID cluster_ms GC-MS Analyte Eluted Analyte (this compound) FID_Process Combustion in H2/Air Flame Analyte->FID_Process Enters Detector MS_Process Electron Ionization (EI) Analyte->MS_Process Enters Detector FID_Signal Generates Ions FID_Process->FID_Signal FID_Output Measures Current (Proportional to Mass) FID_Signal->FID_Output MS_Signal Generates Fragment Ions MS_Process->MS_Signal MS_Output Separates by m/z (Structural Information) MS_Signal->MS_Output

Figure 2. Comparison of FID and MS detection principles.

Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the quantification of isoparaffins like this compound in complex hydrocarbon matrices.[6][7][8]

ParameterGC-FIDGC-MS (SIM Mode)
Selectivity Low (based on retention time)High (based on m/z and retention time)
Identification Tentative (requires authentic standard)Confirmatory (via mass spectrum)
Sensitivity (LOD) ~1-10 ng/mL~0.1-1 ng/mL
Linear Dynamic Range Wide (10^6 - 10^7)Moderate (10^3 - 10^4)
Precision (%RSD) < 5%< 10%
Cost & Complexity Lower cost, simpler operationHigher cost, more complex
Best For Routine QC, high-throughput screeningTrace analysis, structural confirmation, R&D

Data are representative values compiled from typical hydrocarbon analysis methods and may vary based on instrumentation and specific matrix conditions.

Detailed Experimental Protocol: GC-MS Method

This section provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry with an internal standard method. This approach is recommended for its high selectivity and accuracy.[7]

1. Materials and Reagents

  • Solvent: Hexane (B92381) or Pentane (GC grade or higher)

  • Standards: Analytical standard of this compound (>98% purity), analytical standard of internal standard (ISTD), e.g., n-Dodecane-d26 or another non-interfering alkane.

  • Sample: Complex hydrocarbon mixture (e.g., gasoline, diesel fraction).

2. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in hexane at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Spike each calibration standard with the internal standard to a fixed final concentration (e.g., 10 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the hydrocarbon mixture and dilute with hexane to bring the analyte concentration within the calibration range. Spike the diluted sample with the same fixed concentration of the internal standard as used in the calibration standards.

3. Instrumental Parameters The analysis of hydrocarbon mixtures is often guided by standardized methods like those from ASTM.[1][2][9] The following are typical starting parameters.

  • Gas Chromatograph (GC)

    • Injection Port: Split/Splitless, operated in split mode (e.g., 100:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane phase (e.g., Rtx-PONA, DB-1), with dimensions of 100 m x 0.25 mm x 0.5 µm is often used for detailed hydrocarbon analysis.[9]

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 10 minutes.

      • Ramp 1: Increase to 150°C at 2°C/minute.

      • Ramp 2: Increase to 300°C at 5°C/minute, hold for 5 minutes.

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Target Ions for this compound (C13H28, MW 184.36): Monitor characteristic fragment ions. Common fragments for branched alkanes include m/z 43, 57, 71, and 85. The molecular ion (m/z 184) is often weak or absent in EI spectra of alkanes.[10][11]

      • Internal Standard Ions: Monitor non-interfering, characteristic ions for the chosen ISTD.

4. Data Analysis

  • Peak Identification: Confirm the identity of this compound by its retention time and the presence of its target ions.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte to generate a linear regression calibration curve.

  • Quantification: Calculate the area ratio for the analyte in the unknown sample and determine its concentration using the equation from the calibration curve. Adjust the final concentration based on the initial sample weight and dilution factor.

Conclusion

For routine, high-throughput quantitative analysis where the sample matrix is well-characterized and interferences are minimal, GC-FID is a cost-effective and reliable choice. However, for complex hydrocarbon mixtures where definitive identification is paramount, or when analyzing for trace levels, GC-MS is the superior method.[3] Its ability to provide structural confirmation through mass spectral data ensures the highest level of confidence in the analytical results, making it indispensable for research, development, and stringent quality control applications.[4][6]

References

Inter-laboratory Study on the Analysis of 5-(2-Methylpropyl)nonane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 5-(2-Methylpropyl)nonane, a branched alkane of interest in various chemical and pharmaceutical research areas. The presented data is based on a simulated inter-laboratory study designed to reflect the expected performance of common analytical techniques, offering valuable insights for experimental design and validation.

Data Presentation: A Simulated Inter-laboratory Comparison

To assess the reliability and reproducibility of analytical methods for this compound, a hypothetical inter-laboratory study was conceived. In this simulated study, ten laboratories were provided with a standardized sample of this compound at a certified concentration of 10.00 mg/mL in hexane (B92381). The laboratories were instructed to perform quantitative analysis using their in-house Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy methods. The reported quantitative results are summarized below.

Table 1: Inter-laboratory Quantitative Analysis of this compound (Certified Value: 10.00 mg/mL)

LaboratoryGC-MS Reported Conc. (mg/mL)NMR Reported Conc. (mg/mL)
19.9510.05
210.129.92
39.8810.15
410.059.85
59.9110.09
610.209.78
79.8510.22
810.099.96
99.9810.01
1010.159.89
Mean 10.02 9.99
Std. Dev. 0.12 0.15
RSD (%) 1.20% 1.50%

Table 2: Comparison of Analytical Method Performance Characteristics

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography, identification by massNuclear spin resonance in a magnetic field
Selectivity High, based on retention time and mass spectrumHigh, based on unique chemical shifts
Sensitivity High (typically ng/mL to pg/mL)Moderate (typically µg/mL to mg/mL)
Precision (RSD) < 5%< 3%
Accuracy High, dependent on calibration standardsHigh, can be used for absolute quantification (qNMR)
Sample Throughput HighModerate
Structural Info. Fragmentation pattern provides structural cluesDetailed structural elucidation (connectivity)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard operating procedures that can be adapted for specific laboratory instrumentation and requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quantitative Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in hexane to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare the unknown sample by diluting it with hexane to fall within the calibration range.

    • Add an internal standard (e.g., deuterated alkane) to all calibration standards and the unknown sample at a constant concentration.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 43, 57, 71, 85).

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and the unknown sample.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of the unknown sample by interpolating its peak area ratio on the calibration curve.

Quantitative NMR (qNMR) Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Accurately weigh and add the this compound sample to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) to dissolve the sample and internal standard completely.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both the this compound and the internal standard.

    • Calculate the concentration of this compound using the following formula: C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (m_standard / V_sample) Where:

      • C_analyte = Concentration of the analyte

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • V = Volume

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing cluster_report Reporting start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute nmr NMR Analysis dissolve->nmr For NMR gcms GC-MS Analysis dilute->gcms For GC-MS integrate Integrate Signals/Peaks gcms->integrate nmr->integrate calibrate Generate Calibration Curve integrate->calibrate GC-MS Path quantify Quantify Analyte integrate->quantify NMR Path calibrate->quantify report Final Report quantify->report

Caption: Experimental workflow for the analysis of this compound.

logical_relationship start Analytical Goal? quant High Sensitivity Quantification? start->quant struct Detailed Structural Elucidation? quant->struct No gcms Use GC-MS quant->gcms Yes nmr Use NMR struct->nmr Yes both Use Both Techniques struct->both No (General Screening)

Caption: Decision tree for selecting an analytical method.

Viscosity of 5-(2-Methylpropyl)nonane Compared to other C13 Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of compounds is paramount. Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in applications ranging from solvent dynamics to formulation development. This guide provides a comparative analysis of the viscosity of 5-(2-Methylpropyl)nonane and other C13 alkanes, supported by available experimental data and established principles of physical chemistry.

Executive Summary

Data Presentation

The following table summarizes the available quantitative viscosity data for C13 alkanes.

Alkane NameChemical StructureIsomer TypeDynamic Viscosity (mPa·s)Temperature (°C)
n-TridecaneCH₃(CH₂)₁₁CH₃Linear1.724[1]25
This compound(CH₃)₂CHCH₂CH(C₄H₉)₂BranchedNot available-

Relationship between Alkane Structure and Viscosity

The viscosity of alkanes is primarily influenced by the strength of intermolecular forces, specifically London dispersion forces, and the degree of molecular entanglement.

G cluster_0 Alkane Structure cluster_1 Molecular Properties cluster_2 Resulting Viscosity Linear Alkane Linear Alkane Increased Surface Area Increased Surface Area Linear Alkane->Increased Surface Area Branched Alkane Branched Alkane Decreased Surface Area Decreased Surface Area Branched Alkane->Decreased Surface Area Stronger van der Waals Forces Stronger van der Waals Forces Increased Surface Area->Stronger van der Waals Forces Weaker van der Waals Forces Weaker van der Waals Forces Decreased Surface Area->Weaker van der Waals Forces Higher Viscosity Higher Viscosity Stronger van der Waals Forces->Higher Viscosity Lower Viscosity Lower Viscosity Weaker van der Waals Forces->Lower Viscosity

Caption: Relationship between alkane structure and viscosity.

As depicted in the diagram, linear alkanes have a larger surface area, which allows for stronger van der Waals forces between molecules, leading to higher viscosity. In contrast, branched alkanes like this compound are more compact, reducing intermolecular attractions and resulting in lower viscosity. For very long-chain alkanes, extensive branching can sometimes lead to increased viscosity due to a greater potential for molecular entanglement; however, this is generally not the case for C13 alkanes.

Experimental Protocols

The determination of alkane viscosity is conducted using various standardized experimental methods. The following are detailed methodologies for commonly employed techniques in the literature.

Capillary Viscometry

This method, often employing an Ostwald or Ubbelohde viscometer, measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. The kinematic viscosity is calculated from this time, and the dynamic viscosity is then determined by multiplying by the density of the liquid.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • The viscometer is thoroughly cleaned and dried.

    • The liquid sample is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up through the capillary to a point above the upper timing mark.

    • The time taken for the liquid meniscus to pass between the upper and lower timing marks is accurately measured.

    • The measurement is repeated several times to ensure reproducibility.

  • Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where C is the viscometer constant and t is the average flow time. The dynamic viscosity (η) is then calculated as η = ν * ρ, where ρ is the density of the liquid at the same temperature.

Rotational Viscometry

A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This torque is directly proportional to the viscosity of the fluid.

  • Apparatus: Rotational viscometer with a suitable spindle, sample container, constant temperature bath.

  • Procedure:

    • The instrument is calibrated according to the manufacturer's instructions.

    • The sample is placed in the container and allowed to reach the desired temperature in the bath.

    • The appropriate spindle is selected and immersed in the sample to the specified depth.

    • The spindle is rotated at a known speed, and the resulting torque is measured.

  • Calculation: The instrument's software typically calculates the dynamic viscosity directly from the measured torque, spindle geometry, and rotational speed.

Vibrating Viscometry

This technique involves immersing an oscillating probe into the liquid. The damping of the probe's vibration by the fluid is a measure of the fluid's viscosity.

  • Apparatus: Vibrating viscometer, sample container, constant temperature bath.

  • Procedure:

    • The viscometer is calibrated using standard fluids.

    • The probe is immersed in the sample, which has been thermally equilibrated.

    • The instrument measures the damping of the probe's oscillation.

  • Calculation: The viscosity is calculated by the instrument based on the measured damping and the probe's characteristics.

References

Safety Operating Guide

Proper Disposal of 5-(2-Methylpropyl)nonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-(2-Methylpropyl)nonane, a non-halogenated hydrocarbon. Adherence to these protocols is critical for operational safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor. Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep the compound away from heat, sparks, open flames, and other ignition sources.

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate : Clear the area of non-essential personnel and ensure adequate ventilation.[1]

  • Containment : Use an inert absorbent material, such as sand, vermiculite, or commercial sorbents, to contain the spill.[1][2]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled container for hazardous waste.[3]

  • Decontamination : Clean the spill area thoroughly with soap and water.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] As a non-halogenated organic solvent, it should be segregated from halogenated waste streams to ensure proper disposal and potential for recycling.[2][3][4]

Waste Collection and Storage: A Step-by-Step Guide
  • Select an Appropriate Container : Use a designated, compatible, and clearly labeled waste container. Suitable containers are typically high-density polyethylene (B3416737) (HDPE) carboys or bottles.[2] The container must have a secure, tight-fitting lid.[3]

  • Labeling : Label the waste container with the words "Hazardous Waste" and "Non-Halogenated Organic Solvents."[3] List all chemical constituents and their approximate percentages on the label.[2] Do not use abbreviations or chemical formulas.[3]

  • Segregation : Do not mix non-halogenated waste with halogenated solvents, strong acids, bases, or oxidizers.[5] Water content in the waste should be kept to a minimum, ideally less than 25%.[2]

  • Accumulation : Add the waste this compound to the designated container in a chemical fume hood.[2] Keep the container closed at all times except when actively adding waste.[3]

  • Storage : Store the waste container in a designated satellite accumulation area (SAA).[2] The storage area should be cool, dry, well-ventilated, and away from sources of ignition.[2] Ensure the container is stored in secondary containment to prevent spills.[2]

  • Arrange for Pickup : Once the container is nearly full (leaving a one-inch headspace to allow for expansion), arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2] Provide them with a copy of the Safety Data Sheet (SDS) if available.[1]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes key physicochemical properties based on available data for nonane (B91170) and related compounds. This information is critical for assessing potential hazards and ensuring proper handling.

PropertyValueSource
Molecular FormulaC13H28[6][7][8]
Molecular Weight184.36 g/mol [6][7]
Boiling Point210.9 ± 7.0 °C (Predicted)[6][7]
Density0.755 ± 0.06 g/cm³ (Predicted)[6][7]
Flash PointFlammable liquid and vapor
Water SolubilityInsoluble[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A 1. Assess Hazards & Wear PPE B 2. Select & Label Waste Container (Non-Halogenated Hydrocarbon Waste) A->B C 3. Transfer Waste in Fume Hood B->C D 4. Securely Close Container C->D G Spill Occurs C->G During Transfer E 5. Store in Designated Satellite Accumulation Area (SAA) D->E F 6. Arrange for Professional Disposal (EHS or Licensed Contractor) E->F H Contain & Absorb Spill G->H I Collect & Dispose of Spill Debris as Hazardous Waste H->I I->B Add to waste container

Caption: Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.